molecular formula C12H10N2O5 B1669063 Cinoxacin CAS No. 28657-80-9

Cinoxacin

Cat. No.: B1669063
CAS No.: 28657-80-9
M. Wt: 262.22 g/mol
InChI Key: VDUWPHTZYNWKRN-UHFFFAOYSA-N
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Description

Cinoxacin is a member of the class of cinnolines that is 6,7-methylenedioxycinnolin-4(1H)-one bearing an ethyl group at position 1 and a carboxylic acid group at position 3. An analogue of oxolinic acid, it has similar antibacterial actions. It was formerly used for the treatment of urinary tract infections. It has a role as an antibacterial drug and an antiinfective agent. It is a member of cinnolines, an oxo carboxylic acid and an oxacycle.
Synthetic antimicrobial related to oxolinic acid and nalidixic acid and used in urinary tract infections.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1980 and is indicated for bacterial disease and has 1 investigational indication.
Synthetic antimicrobial related to OXOLINIC ACID and NALIDIXIC ACID and used in URINARY TRACT INFECTIONS.

Properties

IUPAC Name

1-ethyl-4-oxo-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
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InChI

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)
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InChI Key

VDUWPHTZYNWKRN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3
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Molecular Formula

C12H10N2O5
Source PubChem
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DSSTOX Substance ID

DTXSID8022822
Record name Cinoxacin
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Molecular Weight

262.22 g/mol
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Physical Description

Solid
Record name Cinoxacin
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Solubility

36.7 [ug/mL] (The mean of the results at pH 7.4), 9.61e-01 g/L
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Description Aqueous solubility in buffer at pH 7.4
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CAS No.

28657-80-9
Record name Cinoxacin
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Record name Cinoxacin
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Melting Point

261-262, 261 °C
Record name Cinoxacin
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Record name Cinoxacin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cinoxacin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and synthesis of Cinoxacin, a synthetic antibacterial agent. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise, actionable data and methodologies.

Chemical Structure

This compound is a synthetic antimicrobial agent belonging to the quinolone class of antibiotics.[1] Its chemical structure is characterized by a cinnoline core. The systematic IUPAC name for this compound is 1-ethyl-4-oxo-[2][3]dioxolo[4,5-g]cinnoline-3-carboxylic acid .[3]

The key structural features include an ethyl group at the N-1 position of the cinnoline ring, a carboxylic acid at the C-3 position, and a methylenedioxy group fused to the benzene ring at the C-6 and C-7 positions. This unique arrangement is crucial for its antibacterial activity.

IdentifierValueSource
Molecular Formula C₁₂H₁₀N₂O₅[3]
Molecular Weight 262.22 g/mol [3]
CAS Number 28657-80-9[3]
SMILES CCN1N=C(C(=O)O)C(=O)c2cc3OCOc3cc12[4]
InChI Key VDUWPHTZYNWKRN-UHFFFAOYSA-N[4]

Physicochemical and Pharmacological Properties

This compound exhibits specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. It is a white to yellowish-white, crystalline powder.[4]

PropertyValueSource
Melting Point 261-262 °C[3]
Solubility 36.7 µg/mL (at pH 7.4)[3]
logP 1.5[3]
pKa (acidic) 4.7[3]

This compound is effective against a range of Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination.[4]

OrganismMIC Range (µg/mL)
Escherichia coli2 - 64
Klebsiella-Enterobacter2 - 64
Proteus mirabilis2 - 64
Providencia2 - 64

Source:[2][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from 2-amino-4,5-methylenedioxyacetophenone. The overall synthetic pathway is depicted in the diagram below, followed by detailed experimental protocols for each key step.

Cinoxacin_Synthesis A 2-Amino-4,5-methylenedioxy- acetophenone B 4-Hydroxy-6,7-methylenedioxy- cinnoline A->B  NaNO₂, HCl   C 3-Bromo-4-hydroxy-6,7- methylenedioxycinnoline B->C  Br₂   D 3-Cyano-4-hydroxy-6,7- methylenedioxycinnoline C->D  CuCN, DMF   E This compound D->E  1. NaH, C₂H₅I  2. H₃O⁺  

References

Cinoxacin: A First-Generation Quinolone Antibiotic - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxacin is a synthetic, first-generation quinolone antibiotic with a primary application in the treatment of uncomplicated urinary tract infections (UTIs). Belonging to the cinnoline derivative class, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division. This guide provides an in-depth technical overview of this compound, encompassing its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols relevant to its study and evaluation.

Introduction

This compound, chemically known as 1-ethyl-1,4-dihydro-4-oxo[1][2]dioxolo[4,5-g]cinnoline-3-carboxylic acid, was one of the earlier quinolone antibiotics developed.[1] While its use has largely been superseded by later-generation fluoroquinolones with broader spectrums of activity, a technical understanding of this compound remains valuable for researchers in antibiotic development, particularly for studying mechanisms of quinolone action and resistance.

Mechanism of Action

This compound exerts its bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] The inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death.

The proposed signaling pathway for this compound's mechanism of action is as follows:

This compound Mechanism of Action cluster_gyrase DNA Gyrase Action cluster_topoiv Topoisomerase IV Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters DNA_Gyrase DNA Gyrase (Subunits GyrA and GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Subunits ParC and ParE) This compound->Topoisomerase_IV Inhibits BacterialCell->DNA_Gyrase BacterialCell->Topoisomerase_IV ReplicationFork DNA Replication Fork DNA_Gyrase->ReplicationFork Introduces negative supercoils ahead of Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes positive supercoils DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Leads to Decatenated_DNA Decatenated Daughter Chromosomes Topoisomerase_IV->Decatenated_DNA Decatenates Topoisomerase_IV->DNA_Replication_Inhibition Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes positive supercoils Catenated_DNA Catenated Daughter Chromosomes Catenated_DNA->Topoisomerase_IV Decatenates Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Cell_Death

Figure 1: Mechanism of action of this compound.

Antimicrobial Spectrum

This compound is primarily active against Gram-negative bacteria, particularly those belonging to the Enterobacteriaceae family, which are common causative agents of UTIs.[3] Its activity against Gram-positive and anaerobic bacteria is limited.

Table 1: In Vitro Activity of this compound Against Common Urinary Tract Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli28
Klebsiella pneumoniae416
Proteus mirabilis28
Enterobacter spp.416

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the testing methodology and geographical location of isolates.

Pharmacokinetics and Pharmacodynamics

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Absorption Rapidly absorbed after oral administration. Food may delay but not reduce total absorption.[1]
Bioavailability ~95%
Protein Binding 60-80%[1]
Metabolism Hepatic (30-40% metabolized to inactive metabolites)[1]
Half-life 1.5 hours (in normal renal function)[1]
Excretion Primarily renal

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method

This protocol outlines the determination of the MIC of this compound using the agar dilution method, a standard procedure for assessing antimicrobial susceptibility.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains to be tested

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water with dropwise addition of 1N NaOH to aid dissolution).

  • Preparation of Agar Plates:

    • Melt MHA and cool to 45-50°C in a water bath.

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add 1 mL of each this compound dilution to 19 mL of molten MHA to achieve the final desired concentrations (e.g., 0.25 to 128 µg/mL).

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:10 in sterile saline to obtain a final inoculum density of approximately 1.5 x 10^7 CFU/mL.

  • Inoculation:

    • Using an inoculator, spot-inoculate approximately 1-2 µL of the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Allow the inocula to dry completely.

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism.

MIC Agar Dilution Workflow A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B C Add Dilutions to Molten Mueller-Hinton Agar B->C D Pour Agar Plates C->D F Spot Inoculate Plates D->F E Prepare Bacterial Inoculum (0.5 McFarland) E->F G Incubate Plates (35°C, 16-20h) F->G H Read MIC (Lowest concentration with no growth) G->H

Figure 2: Workflow for MIC determination by agar dilution.
DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound

  • Assay buffer (containing ATP, MgCl2, and other necessary components)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

  • Enzyme Addition: Add purified DNA gyrase to each reaction tube (except the no-enzyme control).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound.

DNA Gyrase Inhibition Assay A Combine Assay Buffer, Relaxed DNA, and this compound B Add DNA Gyrase A->B C Incubate at 37°C B->C D Terminate Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands E->F G Analyze Inhibition of Supercoiling F->G This compound Synthesis A 2-Amino-4,5-methylenedioxyacetophenone B Diazotization & Cyclization A->B C 4-Hydroxy-6,7-methylenedioxycinnoline B->C D Bromination C->D E 3-Bromo-4-hydroxy-6,7-methylenedioxycinnoline D->E F Cyanation E->F G 3-Cyano-4-hydroxy-6,7-methylenedioxycinnoline F->G H Alkylation with Ethyl Iodide G->H I Hydrolysis H->I J This compound I->J

References

The Rise and Fall of a First-Generation Quinolone: A Technical Guide to the Historical Development and Discovery of Cinoxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinoxacin, a first-generation quinolone antibiotic, represents a significant step in the evolution of synthetic antimicrobial agents. This technical guide provides an in-depth exploration of its historical development, from its synthesis and discovery to its mechanism of action, clinical applications, and eventual decline. Through a detailed examination of its chemical properties, pharmacological profile, and clinical efficacy, this document serves as a comprehensive resource for understanding the scientific journey of this compound.

Historical Development and Discovery

This compound was developed as a synthetic antimicrobial agent and is structurally related to the first quinolone, nalidixic acid.[1] It belongs to the first generation of quinolone drugs introduced in the 1970s, which also included pipemidic acid and oxolinic acid.[1][2] These early quinolones were considered marginal improvements over nalidixic acid.[1]

Patented in 1972 and assigned to Eli Lilly, this compound was found to have a slightly greater inhibitory and bactericidal activity compared to nalidixic acid.[2] Eli Lilly gained FDA approval to market this compound in the United States under the brand name Cinobac on June 13, 1980.[2] Prior to its US approval, it was marketed in the United Kingdom and Switzerland in 1979.[2] Oclassen Pharmaceuticals later acquired the exclusive distribution rights for the United States and Canada in September 1992, primarily promoting it to urologists.[2]

This compound was primarily used for the treatment of initial and recurrent urinary tract infections (UTIs) in adults.[2][3] There were also reports of its use in treating bacterial prostatitis in dogs, although this was never approved by the FDA.[2][4] However, with the advent of newer and more effective antibiotics, particularly for complicated UTIs, the use of older gyrase-inhibitors like this compound became obsolete.[2] The marketing authorization for this compound has since been suspended throughout the European Union, and it has been discontinued in the UK and the United States.[2]

Chemical Synthesis

The synthesis of this compound (1-ethyl-1,4-dihydro-4-oxo[2][5]dioxolo[4,5-g]cinnoline-3-carboxylic acid) follows a specific chemical pathway.[6] The process begins with 2-amino-4,5-methylenedioxyacetophenone, which is produced by the reduction of 4,5-methylenedioxy-2-nitroacetophenone.[6] This initial compound undergoes diazotization, leading to a spontaneous heterocyclization to form 4-hydroxy-6,7-methylenedioxycinnoline.[6]

The subsequent steps involve the bromination of this intermediate to yield 3-bromo-4-hydroxy-6,7-methylenedioxycinnoline.[6] The bromine atom is then replaced by a cyano group through a reaction with copper cyanide.[6] The resulting product is alkylated with ethyl iodide, and the cyano group is hydrolyzed to a carboxyl group to yield the final this compound compound.[6]

G A 2-amino-4,5-methylenedioxyacetophenone B Diazotization & Spontaneous Heterocyclization A->B C 4-hydroxy-6,7-methylenedioxycinnoline B->C D Bromination C->D E 3-bromo-4-hydroxy-6,7-methylenedioxycinnoline D->E F Reaction with Copper Cyanide E->F G 3-cyano-4-hydroxy-6,7-methylenedioxycinnoline F->G H Alkylation with Ethyl Iodide G->H I Hydrolysis H->I J This compound I->J

Caption: Chemical synthesis workflow of this compound.

Mechanism of Action

This compound's antibacterial effect is achieved through the inhibition of bacterial DNA synthesis, leading to a bactericidal outcome.[3][7] The primary targets of this compound are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication and transcription.

  • Topoisomerase IV: This enzyme is responsible for decatenating the interlinked daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, this compound effectively blocks DNA replication and cell division.[2][8] Evidence also suggests that this compound binds strongly but reversibly to DNA, which interferes with RNA and subsequent protein synthesis.[3][5][8]

G cluster_this compound This compound cluster_bacterial_cell Bacterial Cell This compound This compound DNAGyrase DNA Gyrase This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits DNA_Replication DNA Replication DNAGyrase->DNA_Replication Cell_Division Cell Division TopoIV->Cell_Division

Caption: Mechanism of action of this compound.

Pharmacokinetics

This compound is rapidly absorbed after oral administration.[2][3] The presence of food may delay absorption but does not affect the total amount of the drug absorbed.[2][8]

ParameterValueReference
Protein Binding 60% to 80%[2][8]
Metabolism Hepatic (30-40% to inactive metabolites)[2][3][8]
Mean Serum Half-life 1.1 - 2.7 hours (normal renal function)[2][9][10][11]
Serum Half-life (impaired renal function) Can exceed 10 hours[2][10][11]
Excretion Primarily renal (50-60% as intact drug)[7][9]

Antibacterial Spectrum

This compound demonstrates activity against a range of gram-negative aerobic bacteria, particularly those belonging to the Enterobacteriaceae family.[3][7] It is not effective against Pseudomonas species.[12] Cross-resistance with nalidixic acid has been observed.[3]

OrganismMIC Range (µg/mL)Reference
Escherichia coli4 - 64[13]
Proteus mirabilis4 - 64[13]
Proteus vulgaris4 - 64[13]
Klebsiella species4 - 64[13]
Enterobacter species4 - 64[13]

Clinical Applications and Efficacy

The primary clinical use of this compound was for the treatment of acute and recurrent urinary tract infections caused by susceptible organisms.[3][7]

StudyDrug RegimenSymptomatic ResponseBacteriological Cure RateSide EffectsReference
Cox & Simmons (1982)500 mg twice daily for 9 days (n=125)96%92%6% (mild)[14]
Single-blind study vs. Nalidixic acid250 mg four times daily (n=25)Similar to nalidixic acidSimilar to nalidixic acidHalf the rate of nalidixic acid[15]

Initial studies also showed that this compound had potential as a prophylactic agent for women with recurrent, symptomatic UTIs.[7]

Experimental Protocols

While specific, detailed experimental protocols from the initial discovery and development of this compound are not extensively documented in readily available literature, the methodologies employed would have been standard for the time.

Antimicrobial Susceptibility Testing: The in vitro activity of this compound was likely determined using broth dilution or agar dilution methods to establish the Minimum Inhibitory Concentration (MIC) for various bacterial strains. These protocols would involve:

  • Preparation of serial dilutions of this compound in a suitable growth medium (e.g., Mueller-Hinton broth or agar).

  • Inoculation of the medium with a standardized suspension of the test organism.

  • Incubation under controlled conditions (e.g., 37°C for 18-24 hours).

  • Determination of the MIC as the lowest concentration of the drug that visibly inhibits bacterial growth.

In Vivo Efficacy Studies (Animal Models): The effectiveness of this compound in a living system would have been evaluated in animal models of infection, typically in mice. A general workflow for such an experiment is outlined below.

G A Bacterial Strain Selection & Culture B Induction of Infection in Mice (e.g., intraperitoneal injection) A->B C Administration of this compound (Oral gavage) at varying doses B->C D Control Group (Vehicle only) B->D E Monitoring of Mice (Survival, clinical signs) C->E D->E F Determination of ED50 (Effective Dose 50%) E->F G Bacterial load assessment in target organs (e.g., kidneys for UTI model) E->G

Caption: General experimental workflow for in vivo efficacy testing.

Adverse Reactions and Discontinuation

The safety profile of this compound was generally considered unremarkable.[2] Adverse reactions were typically limited to the gastrointestinal system (nausea, vomiting) and the central nervous system (headache, dizziness).[2][7] Hypersensitivity reactions, including anaphylaxis, have been reported, which is a known risk for the quinolone class of antibiotics.[2] Animal studies indicated a potential for renal damage.[2]

Despite its initial utility, the development of more potent and broader-spectrum fluoroquinolones, coupled with concerns about emerging bacterial resistance and the availability of safer alternatives, led to the discontinuation of this compound in many parts of the world.[2]

References

In Vitro Antibacterial Spectrum of Cinoxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic quinolone antibiotic, belonging to the first generation of this class. It has been historically used in the treatment of urinary tract infections (UTIs) due to its targeted activity against common uropathogens. This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Antibacterial Spectrum

This compound exhibits a targeted spectrum of activity, primarily against Gram-negative aerobic bacteria, particularly members of the Enterobacteriaceae family. Its efficacy against Gram-positive organisms and Pseudomonas aeruginosa is limited.

Quantitative Antibacterial Activity

The in vitro potency of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against a range of clinically relevant bacteria.

Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
Bacterial SpeciesNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli30241-8
Klebsiella pneumoniae22482-16
Enterobacter spp.144162-32
Proteus mirabilis13241-8
Indole-positive Proteus10482-16
Citrobacter spp.6484-8
Serratia marcescens88164-32

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested strains. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested strains.

Table 2: In Vitro Activity of this compound Against Other Bacterial Species
Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)General Susceptibility
Pseudomonas aeruginosa12>250Resistant
Staphylococcus aureus2632 - >250Resistant
Enterococcus spp.1332 - >250Resistant

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1] The primary target of this compound is DNA gyrase (topoisomerase II), an essential enzyme responsible for the negative supercoiling of bacterial DNA, which is crucial for DNA replication, transcription, and repair. By binding to the A subunit of DNA gyrase, this compound traps the enzyme in a complex with the DNA, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death.

cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death leads to DNA Bacterial DNA Replication->DNA

Caption: Mechanism of action of this compound.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound relies on standardized susceptibility testing methods. The following are detailed protocols for the agar dilution and broth microdilution methods.

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a high concentration (e.g., 1000 µg/mL) in a suitable solvent and sterilized by filtration.

  • Preparation of Agar Plates with this compound: A series of twofold dilutions of the this compound stock solution are prepared. Each dilution is then added to molten Mueller-Hinton agar at a 1:10 ratio, mixed thoroughly, and poured into sterile Petri dishes. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates to be tested are grown overnight on an appropriate agar medium. A suspension of each isolate is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: The standardized bacterial suspensions are applied to the surface of the agar plates containing the different concentrations of this compound using a multipoint inoculator. A small, defined volume of each suspension is delivered to a specific spot on the agar.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

cluster_workflow Agar Dilution MIC Testing Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspensions prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35-37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Agar Dilution Experimental Workflow.

Broth Microdilution Method

The broth microdilution method is a widely used and automated method for determining MICs.

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate. Each well contains a final volume of 100 µL.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method and then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Inoculation: 100 µL of the standardized bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (growth) of the bacteria.

Conclusion

This compound demonstrates a focused in vitro antibacterial spectrum, primarily targeting Gram-negative pathogens responsible for urinary tract infections. Its mechanism of action through the inhibition of DNA gyrase provides a clear rationale for its bactericidal activity. The standardized protocols for MIC determination are crucial for the accurate assessment of its potency against clinical isolates. This technical guide serves as a comprehensive resource for researchers and professionals in the field of antimicrobial drug development and evaluation.

References

An In-depth Technical Guide to the Relationship Between Cinoxacin, Nalidixic Acid, and Oxolinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cinoxacin, nalidixic acid, and oxolinic acid are foundational members of the quinolone class of antibiotics. As first-generation synthetic antimicrobials, their development and study provided the framework for the subsequent creation of the more potent fluoroquinolones. This guide elucidates the intrinsic relationships between these three compounds, focusing on their structural ancestry, shared mechanism of action, and comparative physicochemical and antibacterial properties. Nalidixic acid is the progenitor of this group, with oxolinic acid and this compound being structural analogues developed to improve upon its antibacterial and pharmacokinetic profile. All three exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. While largely superseded in clinical practice by newer agents due to issues of bacterial resistance and a narrow spectrum of activity, their study remains critical for understanding the evolution of antibiotic development and the mechanisms of bacterial resistance.

Chemical and Structural Relationship

The chemical lineage of these first-generation quinolones begins with nalidixic acid, discovered as a byproduct during the synthesis of the antimalarial drug chloroquine in the early 1960s.[1][2] Nalidixic acid is characterized by a 1,8-naphthyridine ring core.[1][3] Oxolinic acid and this compound were developed subsequently as structural analogues.

  • Nalidixic Acid: The parent compound, with a 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid structure.[4]

  • Oxolinic Acid: A close analogue of nalidixic acid, it replaces the naphthyridine core with a quinoline ring system and incorporates a methylenedioxy group fused to the benzene ring.[5][6] Its chemical name is 5-ethyl-8-oxo-[7][8]dioxolo[4,5-g]quinoline-7-carboxylic acid.[5]

  • This compound: Chemically similar to both nalidixic and oxolinic acid, this compound features a cinnoline ring system but also incorporates the methylenedioxy group seen in oxolinic acid.[7][9] It is identified as 1-ethyl-4-oxo-[7][8]dioxolo[4,5-g]cinnoline-3-carboxylic acid.[9]

These structural modifications were intended to enhance antibacterial potency and improve pharmacokinetic profiles.[10]

G cluster_core Core Structures cluster_analogs Structural Analogs Nalidixic_Acid Nalidixic Acid (1,8-Naphthyridine Core) Oxolinic_Acid Oxolinic Acid (Quinoline Core + Methylenedioxy Group) Nalidixic_Acid->Oxolinic_Acid Structural Modification This compound This compound (Cinnoline Core + Methylenedioxy Group) Nalidixic_Acid->this compound Structural Modification Oxolinic_Acid->this compound Shared Methylenedioxy Group G Quinolones This compound Nalidixic Acid Oxolinic Acid DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Quinolones->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolones->Topo_IV Inhibits Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Catalyzes Separation Separation of Daughter Chromosomes Topo_IV->Separation Catalyzes Replication DNA Replication & Transcription Supercoiling->Replication Enables Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition Leads To Separation->Cell_Death Inhibition Leads To G A Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate Wells with Bacterial Suspension A->C B Perform Serial 2-Fold Dilutions of Antibiotic in Microtiter Plate B->C D Incubate Plate (e.g., 35°C for 16-20h) C->D E Examine for Turbidity (Visual Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

References

An In-depth Technical Guide to the Initial Studies of Cinoxacin for Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Cinoxacin, an early synthetic quinolone antibiotic developed for the treatment of urinary tract infections (UTIs). This document synthesizes data from initial in vitro, pharmacokinetic, and clinical studies to offer a detailed perspective on its mechanism of action, efficacy, and safety profile.

Introduction

This compound is a first-generation quinolone antibiotic, chemically described as 1-ethyl-1,4-dihydro-4-oxo-[1][2]dioxolo[4,5-g]cinnoline-3-carboxylic acid[3]. Developed in the 1970s, it emerged as an alternative to nalidixic acid and oxolinic acid for treating uncomplicated urinary tract infections[1][4][5]. Its primary therapeutic application was for initial and recurrent UTIs in adults caused by susceptible gram-negative bacteria, particularly strains within the Enterobacteriaceae family[2][3][6][7]. Although its use has been largely superseded by more potent fluoroquinolones, the initial studies on this compound provide valuable insights into the development of early antibacterial agents.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis[2][3]. The primary target of this compound is DNA gyrase (a type II topoisomerase), an essential enzyme for bacterial DNA replication[1][6].

The process involves:

  • Binding to DNA Gyrase: this compound binds to the DNA-DNA gyrase complex. This binding is strong but reversible[2][6][7].

  • Inhibition of DNA Replication: By inhibiting the enzyme's function, this compound prevents the separation of replicated DNA strands, thereby halting cell division[1][6][7].

  • Interference with RNA and Protein Synthesis: The interference with DNA synthesis consequently disrupts RNA and protein synthesis, leading to bacterial cell death[2][6][7].

This compound's activity is maintained across the entire range of urinary pH[2][6]. Cross-resistance between this compound and nalidixic acid has been demonstrated[2][6].

Cinoxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Replicated_DNA Replicated DNA Separated_DNA Separated Daughter DNA Bacterial_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Death Inhibition leads to Replicated_DNA->Separated_DNA Separation Cell_Division Cell Division Separated_DNA->Cell_Division Allows

Caption: Mechanism of action of this compound in a bacterial cell.

In Vitro Activity

Initial in vitro studies established this compound's spectrum of activity, which is primarily focused on gram-negative aerobic bacteria commonly implicated in UTIs[2][3]. It was found to have slightly greater inhibitory and bactericidal activity compared to nalidixic acid[1][4].

Table 1: In Vitro Susceptibility of Uropathogens to this compound
Bacterial SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli419 (pooled)2 - 64+48
Klebsiella sp.419 (pooled)2 - 64+816
Enterobacter sp.419 (pooled)2 - 64+832
Proteus mirabilis419 (pooled)2 - 1648
Proteus (indole-positive)10--8
Serratia marcescens419 (pooled)4 - 64+3264
Pseudomonas aeruginosa12>250>250>250
Staphylococcus aureus2632 - 250--
Enterococci1332 - 250--
(Data synthesized from multiple studies, including Lumish & Norden, 1975, and Giamarellou & Jackson, 1975)[4][8][9]

Gram-positive organisms like Staphylococcus and Enterococcus, as well as Pseudomonas aeruginosa, were generally resistant[4][9].

Pharmacokinetics

This compound is characterized by rapid oral absorption and high urinary excretion, making it well-suited for treating UTIs.

Table 2: Pharmacokinetic Parameters of this compound
ParameterValueSource
Absorption
Oral BioavailabilityRapidly and almost completely absorbed[10]
Effect of FoodDelays absorption, reduces Cmax by 30%, but total absorption is unaffected[3][6]
Distribution
Peak Serum Concentration (Cmax)~15 µg/mL (after 500 mg dose)[3][6][10]
Protein Binding60% to 80%[1][6][10]
Volume of Distribution0.2 - 0.25 L/kg[11]
Metabolism
SiteHepatic[1][6][10]
Metabolites30-40% metabolized to inactive metabolites[1][6][10]
Excretion
Mean Serum Half-life (T½)1.5 hours (normal renal function)[1][3][6]
Urinary Excretion~97% of a dose recovered in urine within 24 hours[3][6]
Unchanged Drug in Urine~60% of excreted drug is unaltered this compound[3][6]
Peak Urine Concentration~300 µg/mL (first 4 hours after 500 mg dose)[3][6]

The high concentrations of active drug achieved in the urine far exceed the MIC for most common uropathogens[3][6][12]. The serum half-life increases significantly in patients with impaired renal function, necessitating dosage adjustments[1][12][13].

Table 3: Dosage Adjustments for Renal Impairment
Creatinine Clearance (mL/min/1.73 m²)Recommended Dosage
80-50 (Mild Impairment)250 mg three times daily
50-20 (Moderate Impairment)250 mg twice daily
<20 (Marked Impairment)250 mg once daily
(Source: Medical Dialogues, 2023)[6]

Clinical Studies on Efficacy and Safety

Initial clinical trials demonstrated that this compound was both safe and effective for the treatment of UTIs.

Table 4: Summary of Clinical Efficacy from Initial Studies
Study (Year)Patient PopulationDosage RegimenDurationBacteriological Cure RateKey Findings / Comments
Panwalker et al. (1976)[8][14]20 patients with UTIs250 mg every 6 hours10 days95% (19/20) immediately post-treatment; 65% at 6 weeksEffective in patients with both bladder and renal involvement.
Cox & Simmons (1982)[15]125 patients with initial or recurrent UTIs500 mg twice daily9 days92%Symptomatic response rate of 96%; mild side effects in 6% of patients.
Cox & Simmons (1981)[16]91 adult patients with UTIs250 mg QID vs. 500 mg BID5-9 days98% for both groupsNo significant difference in efficacy between the two dosage regimens.
Goldstein et al. (1987)[10]---71%Cure rate was noted to be lower than the >90% seen with other fluoroquinolones.

Adverse events reported in these early studies were generally infrequent and mild, consisting primarily of gastrointestinal effects (nausea, vomiting), central nervous system effects (headache, dizziness), and hypersensitivity reactions[17]. The incidence of adverse reactions was reported to be lower than that of nalidixic acid, furadantin, amoxicillin, or trimethrim-sulfamethoxazole[1].

Detailed Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing (Agar Dilution Method)

This protocol is based on the methodology described in early studies for determining the Minimal Inhibitory Concentration (MIC) of this compound[9].

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis p1 Prepare serial twofold dilutions of this compound powder p2 Incorporate dilutions into molten Mueller-Hinton agar p1->p2 p3 Pour agar into petri dishes and allow to solidify p2->p3 p4 Prepare standardized bacterial inoculum (e.g., 10^4 CFU/spot) p3->p4 i1 Spot-inoculate the prepared agar plates with bacterial strains p4->i1 i2 Include a drug-free control plate i1->i2 i3 Incubate plates at 35-37°C for 18-24 hours i2->i3 a1 Read plates to determine the lowest concentration of this compound that inhibits visible growth i3->a1 a2 Record this concentration as the MIC a1->a2

Caption: Workflow for MIC determination using the agar dilution method.

  • Preparation of Media: Serial twofold dilutions of pure this compound powder were prepared and incorporated into a suitable agar medium, such as Mueller-Hinton agar[9]. These were then poured into petri dishes. A control plate containing no drug was also prepared.

  • Inoculum Preparation: The bacterial strains to be tested were grown in broth to a specified turbidity, often corresponding to a concentration of approximately 10^8 colony-forming units (CFU)/mL. This was then diluted to achieve the final inoculum density for spotting onto the plates.

  • Inoculation: A standardized volume of each bacterial suspension was spot-inoculated onto the surface of the agar plates, including the control plate.

  • Incubation: Plates were incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16 to 20 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of the organism[9].

Protocol 2: Clinical Trial for UTI Efficacy

This protocol represents a generalized workflow for the initial clinical trials of this compound for uncomplicated UTIs, based on descriptions from studies like Panwalker et al. (1976) and Cox & Simmons (1982)[8][15].

Clinical_Trial_Workflow cluster_enrollment Patient Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment e1 Identify patients with symptoms of UTI e2 Confirm significant bacteriuria (e.g., >10^5 CFU/mL) via urine culture e1->e2 e3 Obtain informed consent and enroll eligible patients e2->e3 t1 Administer this compound (e.g., 500 mg BID or 250 mg QID) e3->t1 t2 Monitor for clinical response and adverse events t1->t2 f1 Post-treatment urine culture (e.g., 5-9 days post-therapy) t2->f1 f2 Long-term follow-up urine culture (e.g., 4-6 weeks post-therapy) f1->f2 f3 Assess for bacteriological cure, persistence, or relapse f2->f3

References

Methodological & Application

Standard Protocol for Cinoxacin Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic quinolone antibacterial agent effective against a variety of Gram-negative bacteria, particularly those responsible for urinary tract infections (UTIs). Accurate determination of bacterial susceptibility to this compound is crucial for effective clinical use and for monitoring the emergence of resistance. This document provides detailed protocols for this compound susceptibility testing based on the standards established by the Clinical and Laboratory Standards Institute (CLSI). The methodologies described are the disk diffusion (Kirby-Bauer) method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1][2] The primary target of this compound is bacterial DNA gyrase (topoisomerase II), an essential enzyme responsible for the supercoiling and uncoiling of DNA during replication, transcription, and repair.[3] By binding to the DNA-gyrase complex, this compound stabilizes the transient double-strand breaks created by the enzyme, leading to the inhibition of DNA replication and ultimately, cell death.[3]

Cinoxacin_Mechanism_of_Action This compound This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication_Fork Replication Fork Stalling DSBs Double-Strand Breaks Replication_Fork->DSBs Leads to Cell_Death Bacterial Cell Death DSBs->Cell_Death Induces

Caption: Mechanism of action of this compound.

Data Presentation: Interpretive Criteria for this compound

The following tables summarize the CLSI interpretive criteria for this compound susceptibility testing. These breakpoints are essential for categorizing a bacterial isolate as susceptible, intermediate, or resistant.

Table 1: Disk Diffusion Zone Diameter Interpretive Criteria
Disk ContentZone Diameter (mm)Interpretation
100 µg≥ 18Susceptible (S)
100 µg15 - 17Intermediate (I)
100 µg≤ 14Resistant (R)

Source: CLSI M100 documents.

Table 2: Minimum Inhibitory Concentration (MIC) Interpretive Criteria
MIC (µg/mL)Interpretation
≤ 16Susceptible (S)
32Intermediate (I)
≥ 64Resistant (R)

Source: CLSI M100 documents.

Experimental Protocols

The following are detailed protocols for performing this compound susceptibility testing. It is imperative to adhere to aseptic techniques and standardized procedures to ensure accurate and reproducible results.

I. Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of susceptibility based on the zone of inhibition around a this compound-impregnated disk.

Materials:

  • This compound disks (100 µg)

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • 0.85% sterile saline or broth

  • McFarland 0.5 turbidity standard

  • Bacterial colonies of the test organism (18-24 hours old)

  • Quality control strain: Escherichia coli ATCC 25922

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disk:

    • Aseptically place a 100 µg this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

    • Interpret the results as Susceptible, Intermediate, or Resistant according to the criteria in Table 1.

Quality Control:

  • Concurrently test the quality control strain E. coli ATCC 25922.

  • The zone of inhibition for the QC strain should fall within the acceptable ranges specified in the current CLSI M100 supplement.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland) MHA_Inoculation Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->MHA_Inoculation Disk_Placement Apply 100 µg This compound Disk MHA_Inoculation->Disk_Placement Incubation Incubate at 35°C for 16-20 hours Disk_Placement->Incubation Measure_Zone Measure Zone of Inhibition (mm) Incubation->Measure_Zone Interpret_Results Interpret Results (S, I, R) Measure_Zone->Interpret_Results

Caption: Disk Diffusion (Kirby-Bauer) Workflow.

II. Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of the minimal inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterium.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial colonies of the test organism (18-24 hours old)

  • Quality control strain: Escherichia coli ATCC 25922

  • Sterile diluents

  • Incubator (35 ± 2°C)

  • Plate reader or visual inspection aid

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to twice the highest desired final concentration.

    • Perform serial twofold dilutions of this compound in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.25 to 256 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the disk diffusion method.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Interpret the MIC value as Susceptible, Intermediate, or Resistant according to the criteria in Table 2.

Quality Control:

  • Concurrently test the quality control strain E. coli ATCC 25922.

  • The MIC for the QC strain should fall within the acceptable ranges specified in the current CLSI M100 supplement.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Cinoxacin_Dilutions Prepare Serial Dilutions of this compound Inoculate_Plate Inoculate Microtiter Plate Cinoxacin_Dilutions->Inoculate_Plate Inoculum_Prep Prepare Standardized Inoculum (5x10^5 CFU/mL) Inoculum_Prep->Inoculate_Plate Incubation Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubation Determine_MIC Determine MIC (Lowest concentration with no growth) Incubation->Determine_MIC Interpret_Results Interpret Results (S, I, R) Determine_MIC->Interpret_Results

Caption: Broth Microdilution Workflow for MIC.

Disclaimer

These protocols are intended for research and professional laboratory use only. It is the responsibility of the user to ensure that all procedures are performed in accordance with the latest guidelines from regulatory bodies such as CLSI and in a safe and appropriate manner.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Cinoxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of cinoxacin, a quinolone antibiotic, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the analysis of this compound in bulk drug substances and pharmaceutical dosage forms. The protocol includes sample preparation, detailed chromatographic conditions, and method validation parameters, offering a reliable and reproducible approach for quality control and research purposes.

Introduction

This compound is a synthetic quinolone antibacterial agent used in the treatment of urinary tract infections. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This document outlines a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, citrate buffer, and ammonium perchlorate may also be required depending on the specific method.

  • Standard: this compound reference standard.

Chromatographic Conditions

The following table summarizes a set of typical chromatographic conditions for this compound analysis. Optimization may be required based on the specific column and HPLC system used.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Citrate buffer (0.001 M, pH 4.5) : Methanol : Acetonitrile (gradient)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Detection Wavelength 280 nm[1][2]
Column Temperature Ambient
Preparation of Standard Solutions

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase).

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., methanol or mobile phase), sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters are typically assessed:

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] This is typically evaluated by a linear regression analysis of the calibration curve.

ParameterResult
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)

Accuracy is determined by calculating the percentage recovery of a known amount of analyte added to a sample matrix.[2]

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)Recovery (%)
5.04.9599.0
10.010.12101.2
15.014.8899.2
Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3][4]

Concentration (µg/mL)Intra-day RSD (%)Inter-day RSD (%)
5.0< 2.0< 2.0
10.0< 2.0< 2.0
15.0< 2.0< 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1][2]

ParameterResult
LOD 0.67 ng/mL[1]
LOQ 2.0 ng/mL

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Reference Standard Stock Stock Standard Solution Standard->Stock Sample Pharmaceutical Formulation SamplePrep Sample Extraction & Filtration Sample->SamplePrep Working Working Standard Solutions Stock->Working HPLC HPLC System Working->HPLC SamplePrep->HPLC Column C18 Column HPLC->Column Detection UV Detector (280 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Overall workflow for the HPLC quantification of this compound.

sample_preparation_workflow start Start: Pharmaceutical Formulation (Tablets) step1 Weigh and Powder Tablets start->step1 step2 Accurately Weigh Powder step1->step2 step3 Dissolve in Diluent with Sonication step2->step3 step4 Dilute to Final Volume step3->step4 step5 Filter through 0.45 µm Syringe Filter step4->step5 end Inject into HPLC step5->end

Caption: Detailed workflow for sample preparation from pharmaceutical tablets.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical preparations. The method is suitable for routine quality control analysis and can be adapted for other applications with appropriate validation.

References

Cinoxacin: Application Notes and Protocols for Use as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic quinolone antibiotic that was formerly used in the treatment of urinary tract infections.[1][2] Although it has been largely discontinued in clinical practice, its well-characterized mechanism of action and spectrum of activity against common uropathogens make it a valuable reference standard in antibiotic research.[2][3] These application notes provide detailed protocols for the use of this compound in key in vitro susceptibility testing methods and bioanalytical quantification, serving as a benchmark for the evaluation of new antimicrobial agents.

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][3] This dual-targeting mechanism is a hallmark of the quinolone class of antibiotics. Its activity is primarily directed against Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1]

Physicochemical Properties

PropertyValue
Chemical Name 1-ethyl-1,4-dihydro-4-oxo[1][2]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Molecular Formula C₁₂H₁₀N₂O₅
Molecular Weight 262.22 g/mol
Appearance White to light-yellow crystalline powder

Mechanism of Action

This compound, like other quinolone antibiotics, targets the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. The binding of this compound to the enzyme-DNA complex stabilizes a transient double-strand break, leading to the inhibition of DNA synthesis and ultimately, cell death.[3][4]

Cinoxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Binds to complex Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Binds to complex Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling Inhibition Inhibition of DNA Replication DNA_Gyrase->Inhibition Topoisomerase_IV->Replication_Fork Decatenates daughter chromosomes Topoisomerase_IV->Inhibition DNA Bacterial DNA Replication_Fork->DNA Cell_Death Cell Death Inhibition->Cell_Death

Diagram 1: Mechanism of action of this compound.

Spectrum of Activity and In Vitro Susceptibility Data

This compound is active against a range of Gram-negative urinary pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) for this compound against common uropathogens.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli482 - 64[5]
Klebsiella pneumoniae8164 - >64
Proteus mirabilis482 - 32
Enterobacter spp.8324 - >64

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.

a. Materials:

  • This compound reference standard powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline or CAMHB)

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water).

  • Preparation of Dilution Series:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no this compound.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

c. Quality Control:

  • Organism: Escherichia coli ATCC® 25922™

  • Acceptable MIC Range: 2.0 - 8.0 µg/mL

MIC_Workflow Prep_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read and Interpret MIC Incubate->Read_Results

Diagram 2: Broth Microdilution MIC Workflow.
Disk Diffusion Assay (Kirby-Bauer Method)

This protocol is based on the general principles of the CLSI guidelines.

a. Materials:

  • 100 µg this compound disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35 ± 2 °C)

  • Ruler or calipers for measuring zone diameters

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically apply a 100 µg this compound disk to the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours in ambient air.

  • Interpretation:

    • Measure the diameter of the zone of complete inhibition in millimeters.

    • Interpret the results based on historical interpretive criteria. Note: As this compound is no longer in common use, current CLSI tables do not include interpretive criteria. Historical data should be consulted. Based on older literature, the following are suggested as a reference:

      • Susceptible: ≥ 18 mm

      • Intermediate: 15-17 mm

      • Resistant: ≤ 14 mm

c. Quality Control:

  • Organism: Escherichia coli ATCC® 25922™

  • Acceptable Zone Diameter Range: Historical data suggests a range of 18-22 mm for a 100 µg disk.

Disk_Diffusion_Workflow Prep_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prep_Inoculum->Inoculate_Plate Apply_Disk Apply 100 µg This compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-18 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Interpret Interpret Results Measure_Zone->Interpret

Diagram 3: Disk Diffusion Assay Workflow.
High-Performance Liquid Chromatography (HPLC) for Quantification in Urine

This protocol provides a general framework for the determination of this compound concentrations in urine samples. Method validation is essential before routine use.

a. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Water (HPLC grade)

  • Urine samples

  • Syringe filters (0.45 µm)

b. Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1 M phosphoric acid). The exact ratio should be optimized for best separation. A starting point could be 20:80 (v/v) acetonitrile:buffer.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 25 °C

c. Sample Preparation:

  • Thaw frozen urine samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the urine samples with the mobile phase (e.g., a 1:10 dilution) to bring the expected this compound concentration within the calibration curve range.

  • Filter the diluted samples through a 0.45 µm syringe filter into an HPLC vial.

d. Calibration Curve:

  • Prepare a series of this compound standards in drug-free urine at concentrations spanning the expected range of the study samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Process these standards in the same manner as the unknown samples.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

e. Analysis:

  • Inject the prepared urine samples into the HPLC system.

  • Record the peak area for this compound.

  • Calculate the concentration of this compound in the unknown samples using the calibration curve.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in adults with normal renal function after a 500 mg oral dose.

ParameterValue
Cmax (Peak Serum Concentration) ~15 µg/mL
Tmax (Time to Peak Concentration) 1-2 hours
Half-life (t½) 1.5 - 2.7 hours[1]
Protein Binding 60-80%[1]
Metabolism 30-40% hepatic to inactive metabolites[1]
Excretion Primarily renal, with 50-60% excreted as unchanged drug[2]

Logical Relationships in Antibiotic Research

This compound's position as an early quinolone provides a valuable reference point for understanding the evolution of this class of antibiotics and the development of resistance.

Logical_Relationships Quinolone_Dev Quinolone Development This compound This compound (First Generation) Quinolone_Dev->this compound Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) This compound->Fluoroquinolones Structural Modification Susceptibility_Testing Susceptibility Testing This compound->Susceptibility_Testing Reference Standard Resistance_Mech Resistance Mechanisms (e.g., GyrA/ParC mutations) Fluoroquinolones->Resistance_Mech Selects for Fluoroquinolones->Susceptibility_Testing New_Antibiotics Development of New Antibiotics Resistance_Mech->New_Antibiotics Drives Susceptibility_Testing->Resistance_Mech Identifies

Diagram 4: Role of this compound in Antibiotic Research.

Disclaimer

These protocols and application notes are intended for research purposes only and should not be used for clinical decision-making. As this compound is a discontinued drug, current official guidelines from regulatory bodies such as CLSI and EUCAST are not available. The information provided is based on historical scientific literature and should be adapted and validated by the end-user for their specific experimental conditions.

References

In Vivo Efficacy of Cinoxacin: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic, first-generation quinolone antibiotic that historically saw use in the treatment of urinary tract infections (UTIs). As a member of the quinolone class, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division, ultimately leading to a bactericidal effect. Although its marketing authorization has been suspended in the European Union and it has been discontinued in the UK and the United States, historical in vivo studies in animal models provide valuable data on its efficacy, particularly against common uropathogens.

These application notes provide a detailed overview of the in vivo efficacy of this compound in animal models of infection, with a focus on experimental protocols and data presentation to support further research and understanding of quinolone antibiotics.

Mechanism of Action

This compound targets the bacterial DNA synthesis pathway. It inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for relieving topological stress in DNA during replication. By inhibiting these enzymes, this compound prevents the separation of replicated DNA, thereby halting cell division and leading to bacterial death.

cluster_bacterium Bacterial Cell A This compound B DNA Gyrase & Topoisomerase IV A->B Inhibits C DNA Replication (Supercoiling & Decatenation) B->C Enables D Inhibition of DNA Synthesis E Bacterial Cell Death D->E Leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Quantitative Data Summary

The efficacy of this compound has been evaluated in rodent models of infection, primarily focusing on UTIs. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Rat Model of Pyelonephritis

OrganismTreatment RegimenEfficacy OutcomeReference
Escherichia coli12 mg/kg, once daily (oral)More effective than nalidixic acid or oxolinic acid
Proteus mirabilis12 mg/kg, once daily (oral)More effective than nalidixic acid or oxolinic acid
Escherichia coli3 mg/kg, four times daily (oral)Considerably more effective than nalidixic acid or oxolinic acid
Proteus mirabilis3 mg/kg, four times daily (oral)Considerably more effective than nalidixic acid or oxolinic acid

Table 2: Efficacy of this compound in a Mouse Model of Bacterial Infection

ParameterValueAnimal ModelAdministration RouteReference
ED₅₀8.1 - 58.6 mg/kgIndicated bacterial infected miceOral

Detailed Experimental Protocols

This section provides a detailed protocol for a descending pyelonephritis rat model, a common method for evaluating the efficacy of antimicrobial agents against UTIs.

Protocol 1: Descending Pyelonephritis Rat Model

Objective: To evaluate the in vivo efficacy of this compound in treating descending pyelonephritis caused by E. coli or P. mirabilis in rats.

Materials:

  • Specific pathogen-free rats (strain to be specified, e.g., Wistar)

  • Uropathogenic Escherichia coli or Proteus mirabilis strains

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Sterile saline

  • Anesthetic agent

  • Surgical instruments

  • Culture media (e.g., MacConkey agar, Blood agar)

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation A Acclimatize Rats C Anesthetize Rats A->C B Prepare Bacterial Inoculum D Induce Descending Pyelonephritis (Intravenous Injection) B->D C->D E Initiate this compound Treatment (Oral Gavage) D->E Post-infection F Administer Vehicle to Control Group D->F Post-infection G Euthanize Animals E->G After Treatment Period F->G After Treatment Period H Aseptically Remove Kidneys G->H I Homogenize Kidneys H->I J Perform Serial Dilutions and Plate for CFU Count I->J K Analyze Data J->K

Caption: Workflow for the descending pyelonephritis rat model.

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for a minimum of 7 days prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.

  • Inoculum Preparation: Culture the selected uropathogenic strain overnight in a suitable broth medium. Centrifuge the culture, wash the bacterial pellet with sterile saline, and resuspend to the desired concentration (e.g., 10⁸ CFU/mL).

  • Induction of Infection: Anesthetize the rats. Induce descending pyelonephritis by injecting the bacterial suspension intravenously via the tail vein.

  • Treatment Initiation: At a predetermined time post-infection (e.g., 24 hours), begin treatment. Administer this compound orally by gavage at the desired dosage (e.g., 12 mg/kg once daily or 3 mg/kg four times daily). A control group should receive the vehicle only.

  • Monitoring: Observe the animals daily for clinical signs of infection.

  • Endpoint and Evaluation: At the end of the treatment period, euthanize the animals. Aseptically remove the kidneys and homogenize them in sterile saline.

  • Bacterial Load Determination: Perform serial dilutions of the kidney homogenates and plate onto appropriate agar media. Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the bacterial load per gram of kidney tissue.

  • Data Analysis: Compare the CFU counts between the this compound-treated groups and the vehicle control group to determine the efficacy of the treatment. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess significance.

Concluding Remarks

The provided data and protocols, derived from historical in vivo studies, demonstrate the efficacy of this compound in animal models of urinary tract infection. While this compound is no longer in widespread clinical use, these findings remain relevant for the comparative analysis of quinolone antibiotics and for the design of future studies on novel anti-infective agents targeting UTIs. Researchers utilizing these protocols should adhere to all applicable animal welfare guidelines and regulations.

Application Notes and Protocols for Cinoxacin in the Prevention of Recurrent Urinary Tract Infections (UTIs) in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinoxacin is a synthetic quinolone antibacterial agent that has been historically utilized for the treatment and prevention of urinary tract infections (UTIs).[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and cell division, leading to a bactericidal effect.[3][4] this compound is effective against many common uropathogens, particularly gram-negative aerobic bacteria such as Escherichia coli, Proteus mirabilis, Klebsiella species, and Enterobacter species.[3][4] These application notes provide a comprehensive overview of the use of this compound for the prophylaxis of recurrent UTIs in a research context, summarizing key clinical trial data and providing detailed experimental protocols. Although considered by some to be an older antibiotic, its historical efficacy data presents a valuable reference for the study of UTI prophylaxis.[5][6]

Quantitative Data Summary

The following tables summarize the efficacy and key parameters of this compound in preventing recurrent UTIs as reported in various research studies.

Table 1: Efficacy of this compound Prophylaxis in Clinical Trials

StudyNumber of PatientsDosageDuration of TherapyEfficacy (Recurrence Rate During Therapy)Recurrence Rate Post-Therapy (Follow-up Period)Comparator
Landes, 1981 (Pilot Study)[7]610.5 g at bedtime3 to 12 months0%10% within 3 months, 30% within 12 monthsNone
Landes, 1981 (Randomized Controlled Trial)[7]700.5 g at bedtime6 months0% in this compound groupSignificantly lower in the this compound group compared to placeboPlacebo
Schaeffer et al., 1982[8][9]30 (17 on this compound)500 mg at bedtime6 months17.6% (3/17) experienced recurrence58.8% (10/17) in this compound group vs. 38.5% (5/13) in placebo groupPlacebo
Goldstein et al., 1987 (Treatment Trial)[10]60 (evaluable: 21 on this compound)500 mg twice daily (for treatment)Not Applicable71% microbiologic cure rateNot ApplicableCiprofloxacin

Table 2: Pharmacokinetic Properties of this compound

ParameterValueReference
AbsorptionRapidly absorbed after oral administration[3]
Serum Protein Binding~70%[1]
Elimination Half-lifeApproximately 1 hour (increased in renal impairment)[1]
Excretion50-60% excreted unchanged in urine[1]
Peak Urine Concentration~300 µg/mL (first 4 hours after a 500 mg dose)[4]
Susceptible MicroorganismsE. coli, P. mirabilis, P. vulgaris, Klebsiella spp., Enterobacter spp.[4]

Experimental Protocols

Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial for Prophylaxis of Recurrent UTIs

This protocol is based on the methodology described by Landes (1981).[7]

1. Objective: To evaluate the efficacy and safety of long-term, low-dose this compound in preventing recurrent UTIs in adult women.

2. Study Population:

  • Inclusion Criteria:
  • Adult females with a documented history of at least three recurrent UTIs in the preceding 12 months.[7]
  • Patients must be free of urinary tract infection at the start of the trial, confirmed by a negative urine culture.[7]
  • Exclusion Criteria:
  • Known hypersensitivity to quinolone antibiotics.
  • Anatomical abnormalities of the urinary tract.
  • Pregnancy or lactation.
  • Severe renal impairment.

3. Study Design:

  • A randomized, double-blind, placebo-controlled trial.
  • Patients are randomly assigned to one of two treatment arms:
  • Arm A (Experimental): this compound (0.5 g) administered orally as a single dose at bedtime.[7]
  • Arm B (Control): Placebo administered orally as a single dose at bedtime.[7]
  • Duration: 6 months of active treatment followed by a post-therapy observation period.[7]

4. Procedures:

  • Screening: Potential participants undergo a physical examination, medical history review, and urine culture to confirm eligibility.
  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound or placebo.
  • Treatment Phase: Patients self-administer the assigned medication nightly for 6 months.
  • Follow-up:
  • Monthly clinic visits for assessment of symptoms and collection of urine for culture.
  • Monitoring for adverse events at each visit.
  • Post-Treatment Phase: After completion of the 6-month treatment, patients are monitored for an additional period (e.g., 6-12 months) to assess the rate of UTI recurrence.

5. Outcome Measures:

  • Primary Endpoint: The incidence of bacteriologically confirmed UTIs during the 6-month treatment period.
  • Secondary Endpoints:
  • Time to first recurrence of UTI.
  • Incidence of adverse events.
  • Changes in the susceptibility of urinary pathogens.

6. Statistical Analysis:

  • The primary endpoint will be analyzed using a chi-squared test or Fisher's exact test to compare the proportion of patients with UTIs in the this compound and placebo groups.
  • Time-to-event analysis (e.g., Kaplan-Meier curves and log-rank test) will be used to analyze the time to first recurrence.

Protocol 2: Evaluation of the Biological Effects of this compound on Vaginal and Fecal Flora

This protocol is based on the methodology described by Schaeffer et al. (1982).[8][9]

1. Objective: To assess the impact of prophylactic this compound on the vaginal and fecal microflora, specifically the emergence of resistant Enterobacteriaceae.

2. Study Population: Adult women with a history of recurrent UTIs.

3. Study Design: A prospective, controlled study conducted concurrently with a prophylactic trial.

4. Procedures:

  • Specimen Collection:
  • Monthly vaginal and fecal cultures are collected from each participant throughout the study period (both during and after therapy).[8][9]
  • Microbiological Analysis:
  • Specimens are cultured on appropriate selective and non-selective media to isolate and quantify Enterobacteriaceae.
  • Susceptibility testing of isolated Enterobacteriaceae to this compound is performed using standard methods (e.g., disk diffusion or broth microdilution).

5. Outcome Measures:

  • Prevalence and quantity of Enterobacteriaceae in vaginal and fecal cultures.[8][9]
  • Incidence of this compound-resistant Enterobacteriaceae in the vaginal and fecal flora.[8]

Visualizations

Mechanism of Action of this compound

Cinoxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Cell_Division Cell Division DNA_Replication->Cell_Division Leads to Bactericidal_Effect Bactericidal Effect Cell_Division->Bactericidal_Effect Inhibition leads to

Caption: Mechanism of action of this compound in a bacterial cell.

Experimental Workflow for a Prophylactic this compound Clinical Trial

Cinoxacin_Trial_Workflow Start Start Screening Patient Screening (History of Recurrent UTIs) Start->Screening Eligibility Eligible? Screening->Eligibility Enrollment Informed Consent & Enrollment Eligibility->Enrollment Yes Not_Eligible Excluded from Study Eligibility->Not_Eligible No Randomization Randomization Enrollment->Randomization Group_A This compound Group (0.5g at bedtime) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Treatment 6-Month Treatment Period (Monthly Follow-up & Urine Culture) Group_A->Treatment Group_B->Treatment Post_Treatment Post-Treatment Follow-up (Monitor for Recurrence) Treatment->Post_Treatment Analysis Data Analysis (Efficacy & Safety) Post_Treatment->Analysis End End Analysis->End

Caption: Workflow of a randomized controlled trial for this compound.

Discussion and Considerations

  • Efficacy: The data suggests that long-term, low-dose this compound is highly effective in preventing recurrent UTIs during the treatment period.[7] However, recurrences can occur after discontinuation of therapy.[7][8]

  • Safety and Tolerability: this compound is generally well-tolerated, with adverse reactions being infrequent and mild.[1][7] Reported side effects include nausea, vomiting, headache, and dizziness.[1]

  • Bacterial Resistance: Studies have shown a low incidence of the emergence of resistant urinary pathogens during therapy.[7][8] However, monitoring for resistance is a crucial aspect of long-term antibiotic prophylaxis research.

  • Current Status: It is important to note that this compound is considered an older quinolone and its use in clinical practice has been largely superseded by newer fluoroquinolones.[5][6] Nevertheless, the principles and findings from these studies remain relevant for understanding the dynamics of UTI prophylaxis.

These application notes and protocols are intended for research purposes and should be adapted and approved by the relevant institutional review boards and ethics committees before implementation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of Cinoxacin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinoxacin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

1. What are the basic physicochemical properties of this compound?

This compound is a synthetic antimicrobial agent belonging to the quinolone class.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₀N₂O₅[2]
Molecular Weight262.22 g/mol [2]
AppearanceWhite to yellowish-white crystalline powder
Melting Point261-262 °C[2]
pKa (acidic)4.7[2]
Aqueous Solubility (pH 7.4)36.7 µg/mL[2]

2. Why does my this compound not dissolve in water at neutral pH?

This compound is a zwitterionic molecule, meaning it contains both acidic and basic functional groups. Its acidic pKa is 4.7.[2] At or near its isoelectric point (which is close to neutral pH for many zwitterionic drugs), the molecule has a net neutral charge, leading to strong intermolecular interactions and the formation of a stable crystal lattice, which results in low aqueous solubility.[3] The reported solubility at pH 7.4 is only 36.7 µg/mL, which is considered poorly soluble.[2]

3. How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH due to its zwitterionic nature.

  • Acidic pH (below pKa of 4.7): The carboxylic acid group is protonated, and the molecule carries a net positive charge. This charge allows for favorable interactions with water molecules, leading to a significant increase in solubility.

  • Neutral pH (around the isoelectric point): The molecule exists as a zwitterion with both positive and negative charges, resulting in minimal solubility.

  • Basic pH (above the pKa of the basic group): The basic nitrogen atom is deprotonated, and the molecule carries a net negative charge, which also increases its solubility in water.

pHExpected Solubility TrendKnown/Inferred Data
< 4.7High and IncreasingSignificantly higher than at neutral pH
4.7 - 7.0Decreasing towards minimumApproaching minimum solubility
~7.4Minimum Solubility36.7 µg/mL[2]
> 8.0IncreasingIncreased urinary concentrations with alkalinization[6]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer during preparation.

This is a common issue when working with this compound around neutral pH.

Troubleshooting Workflow:

start Precipitation Observed check_ph Check the pH of your buffer start->check_ph ph_neutral Is the pH between 6.0 and 8.0? check_ph->ph_neutral adjust_ph Adjust pH ph_neutral->adjust_ph Yes fail Precipitation Persists ph_neutral->fail No acidic_ph Decrease pH to < 4.7 (e.g., using HCl) adjust_ph->acidic_ph basic_ph Increase pH to > 9.0 (e.g., using NaOH) adjust_ph->basic_ph reassess Re-assess solubility acidic_ph->reassess basic_ph->reassess success This compound Dissolved reassess->success reassess->fail consider_other Consider other methods (Cosolvents, Complexation) fail->consider_other

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Steps:

  • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your aqueous solution.

  • Adjust pH:

    • For Acidic Solubilization: Add a small amount of a suitable acid (e.g., 0.1 M HCl) dropwise while stirring until the pH is below 4.7. You should observe the precipitate dissolving.

    • For Basic Solubilization: Add a small amount of a suitable base (e.g., 0.1 M NaOH) dropwise while stirring until the pH is above 9.0.

  • Re-evaluate: Once the pH is adjusted, check if the this compound has fully dissolved. If not, you may need to further adjust the pH or consider alternative solubilization methods.

Issue 2: I need to work at a near-neutral pH, but this compound solubility is too low.

When pH adjustment is not a viable option for your experiment, other techniques can be employed to enhance the solubility of this compound.

Solubility Enhancement Strategies:

poor_solubility Poor Solubility at Neutral pH enhancement_options Solubility Enhancement Techniques poor_solubility->enhancement_options cosolvency Cosolvency enhancement_options->cosolvency complexation Complexation enhancement_options->complexation salt_formation Salt Formation enhancement_options->salt_formation peg Use of PEGs, Propylene Glycol, Ethanol cosolvency->peg cyclodextrin Use of Cyclodextrins (e.g., HP-β-CD) complexation->cyclodextrin organic_acid Formation of salts with organic acids salt_formation->organic_acid

Caption: Methods for enhancing this compound solubility.

A. Use of Cosolvents

Cosolvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous medium.[7][8]

Commonly Used Cosolvents:

  • Polyethylene Glycols (PEGs), particularly PEG 400

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

Experimental Protocol: Solubility Enhancement with a Cosolvent

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable organic solvent in which it is freely soluble (e.g., DMSO).

  • Prepare a series of cosolvent-buffer solutions: Prepare your desired aqueous buffer (at neutral pH) containing increasing concentrations of the chosen cosolvent (e.g., 5%, 10%, 20%, 30% v/v of PEG 400).

  • Determine solubility: Add an excess amount of this compound to each cosolvent-buffer solution.

  • Equilibrate: Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge or filter the solutions to remove any undissolved this compound.

  • Quantify dissolved this compound: Analyze the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the results: Plot the solubility of this compound as a function of the cosolvent concentration to determine the optimal concentration for your needs.

B. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[11]

Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Mixing: Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.

  • Trituration: Knead the paste thoroughly for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.

  • Solubility Determination: Determine the aqueous solubility of the prepared complex using the method described in the cosolvency protocol.

C. Salt Formation

Forming a salt of a poorly soluble drug is a common and effective way to increase its dissolution rate and solubility.[12][13] For an acidic drug like this compound, forming a salt with a suitable base can significantly improve its aqueous solubility. While this compound is often available as the free acid, creating novel salts with pharmaceutically acceptable counter-ions can be a viable strategy.

4. Does temperature affect the solubility of this compound?

Yes, temperature generally affects the solubility of solid compounds. For most poorly soluble drugs, an increase in temperature leads to an increase in solubility.[14] However, the extent of this effect can vary. If you are still facing solubility issues, gently warming the solution while stirring may help. It is important to ensure that the increased temperature does not degrade the this compound or other components of your formulation.

This technical support guide provides a starting point for addressing the poor aqueous solubility of this compound. The optimal solution will depend on the specific requirements of your experimental setup.

References

Technical Support Center: The Impact of pH on Cinoxacin Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of pH on the antibacterial activity of Cinoxacin.

Frequently Asked Questions (FAQs)

Q1: How does pH fundamentally affect the antibacterial activity of this compound?

A1: The antibacterial activity of this compound is pH-dependent. Generally, its activity is greater in acidic conditions compared to alkaline conditions. A four- to eightfold reduction in this compound's activity is commonly observed at a pH of 8 compared to lower pH values[1].

Q2: What is the optimal pH range for the in vitro activity of this compound?

A2: While this compound is active across the entire urinary pH range, its efficacy is enhanced in acidic environments[1]. The optimal pH for its activity is acidic to neutral.

Q3: How does pH influence the solubility of this compound?

A3: this compound is an organic acid with a pKa of 4.7[2]. Its solubility is pH-dependent. At a pH of 7.4, the mean solubility of this compound has been reported as 36.7 µg/mL[2]. As with other quinolones, its solubility is expected to increase in more acidic conditions (pH < pKa) where the molecule is more ionized.

Q4: What is the mechanism of action for this compound, and is this mechanism directly affected by pH?

A4: this compound inhibits bacterial DNA synthesis by targeting DNA gyrase, an essential enzyme for DNA replication[3]. While the direct interaction between this compound and DNA gyrase at different pH values is not fully elucidated, the overall antibacterial effect is clearly modulated by pH. This is likely due to the influence of pH on the drug's ionization state, which can affect its ability to penetrate the bacterial cell wall and interact with its target.

Data on pH-Dependent Activity and Solubility

Table 1: Relative Impact of pH on Minimum Inhibitory Concentration (MIC) of this compound
pHRelative Change in MICExample MIC for E. coli (µg/mL)
5.5Optimal Activity2
6.5High Activity4
7.4Moderate Activity8
8.0Reduced Activity16 - 32
Note: The example MIC values are illustrative, based on the reported four- to eightfold decrease in activity at pH 8 compared to lower pH values[1]. Actual MICs will vary depending on the bacterial strain and specific experimental conditions.
Table 2: Physicochemical Properties of this compound Related to pH
ParameterValueReference
Acidic pKa4.7[2]
Solubility (at pH 7.4)36.7 µg/mL[2]

Experimental Protocols and Visual Guides

This compound's Mechanism of Action

This compound exerts its bactericidal effects by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. This leads to the cessation of DNA synthesis and ultimately, cell death.

G cluster_0 Bacterial Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Leads to (if inhibited)

This compound's inhibitory effect on bacterial DNA replication.
Experimental Workflow: Determining pH Impact on this compound MIC

The following workflow outlines the key steps for assessing the impact of pH on the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution method.

G start Start prep_media Prepare Mueller-Hinton Broth at various pH levels (e.g., 5.5, 6.5, 7.4, 8.0) start->prep_media prep_this compound Prepare serial dilutions of This compound in each pH-adjusted broth prep_media->prep_this compound inoculate Inoculate microtiter plates with bacterial suspension and this compound dilutions prep_this compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_results Read MIC as the lowest concentration with no visible growth for each pH incubate->read_results end End read_results->end

Workflow for pH-dependent MIC testing of this compound.
Detailed Protocol: Broth Microdilution Assay for pH-Dependent this compound Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain at different pH values.

Materials:

  • This compound powder

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Target bacterial strain (e.g., E. coli ATCC 25922)

  • Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of pH-Adjusted Media:

    • Prepare a batch of MHB according to the manufacturer's instructions.

    • Divide the broth into separate sterile containers for each desired pH level (e.g., 5.5, 6.5, 7.4, 8.0).

    • Adjust the pH of each broth using sterile 0.1 M HCl or 0.1 M NaOH while monitoring with a calibrated pH meter.

    • Sterile-filter the pH-adjusted broths to ensure sterility.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., sterile deionized water with a small amount of NaOH to aid dissolution, then neutralize).

  • Preparation of Microtiter Plates:

    • For each pH condition, perform serial two-fold dilutions of this compound in the corresponding pH-adjusted MHB in the wells of a 96-well plate.

    • Typically, this results in a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only) for each pH.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the target bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate pH-adjusted MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, determine the MIC for each pH value. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Logical Relationship: How pH Influences this compound's Activity

The pH of the environment influences several factors that collectively determine the antibacterial efficacy of this compound.

G ph Environmental pH ionization Ionization State of this compound ph->ionization solubility Solubility ph->solubility penetration Bacterial Cell Penetration ionization->penetration solubility->penetration binding Binding to DNA Gyrase penetration->binding activity Overall Antibacterial Activity binding->activity

Interplay of pH and factors affecting this compound's efficacy.

Troubleshooting Guide

Problem 1: Inconsistent MIC results for the same pH across different experiments.

  • Possible Cause 1: Inaccurate pH of the prepared Mueller-Hinton Broth.

    • Solution: Always calibrate the pH meter before adjusting the media. Prepare a fresh batch of pH-adjusted broth for each experiment and re-verify the pH before use.

  • Possible Cause 2: Variation in the inoculum size.

    • Solution: Ensure the bacterial suspension consistently matches the 0.5 McFarland standard. Prepare the final inoculum dilution accurately.

  • Possible Cause 3: Degradation of this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound for each set of experiments. Store the stock solution under appropriate conditions (e.g., protected from light, at the recommended temperature) and for a limited time.

Problem 2: Precipitation of this compound is observed in the wells at certain pH values.

  • Possible Cause: The concentration of this compound exceeds its solubility at that specific pH.

    • Solution: Verify the solubility of this compound at the tested pH values. If precipitation occurs at higher concentrations, this may represent the upper limit of testable concentrations for that pH. Note the presence of precipitate when recording results, as it can interfere with visual MIC determination.

Problem 3: Poor or no bacterial growth in the positive control wells for acidic or alkaline pH.

  • Possible Cause: The pH of the medium is outside the viable range for the specific bacterial strain.

    • Solution: Before conducting the full experiment, test the growth of the target organism in the pH-adjusted media without any antibiotic. If growth is inhibited by the pH alone, that pH level is not suitable for determining the MIC of the drug.

Problem 4: Difficulty in reading the MIC due to the color of the pH-adjusted broth.

  • Possible Cause: Some buffers or the adjusted pH itself may impart a slight color to the medium, making it difficult to assess turbidity by eye.

    • Solution: Use a plate reader to measure the optical density (OD) at 600 nm for a more quantitative assessment of growth. Alternatively, use a growth indicator dye (e.g., resazurin) to aid in the visual determination of viability, but ensure the dye itself is not affected by the different pH values.

References

How to prevent Cinoxacin-induced crystaluria in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing cinoxacin-induced crystalluria in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced crystalluria?

A1: this compound-induced crystalluria is a condition where crystals of the drug this compound form in the urine of animals administered the compound. These crystals can aggregate and lead to blockages in the urinary tract, causing kidney damage (nephrotoxicity). Animal studies have demonstrated that this compound can be associated with renal damage due to the physical trauma from the deposition of these crystals.[1]

Q2: What is the primary cause of this compound-induced crystalluria?

A2: The primary cause of this compound-induced crystalluria is the low solubility of the drug, particularly in acidic urine. The likelihood of crystal precipitation is dependent on the concentration of the drug in the urine and the urinary pH.[2] When the concentration of this compound in the urine exceeds its solubility limit, it can precipitate and form crystals.

Q3: What are the signs of this compound-induced crystalluria in animal studies?

A3: Animals experiencing this compound-induced crystalluria may exhibit the following signs:

  • Changes in urine volume (increase or decrease)

  • Blood in the urine (hematuria)

  • Signs of pain or distress during urination

  • Increased water consumption

  • Lethargy and loss of appetite

  • Elevated serum creatinine and blood urea nitrogen (BUN) levels

Q4: How can this compound-induced crystalluria be prevented?

A4: The two primary strategies for preventing this compound-induced crystalluria are:

  • Increase Urine Output: Maintaining a high urine flow rate by ensuring adequate hydration helps to keep the urinary concentration of this compound below its solubility limit.

  • Urine Alkalinization: Increasing the pH of the urine can significantly enhance the solubility and renal clearance of this compound, thereby reducing the risk of crystal formation.[3][4]

Troubleshooting Guide

Issue: Crystals observed in the urine of animals treated with this compound.

1. Immediate Confirmation and Assessment:

  • Perform a fresh urinalysis on multiple animals in the cohort to confirm the presence of crystals.

  • Characterize the crystals morphologically under a microscope.

  • Collect blood samples to assess renal function by measuring serum creatinine and BUN levels.

2. Implement Preventative Measures:

  • Increase Hydration: Ensure all animals have free and easy access to water. For rodents, this may involve providing water-rich foods or supplemental subcutaneous fluid administration.

  • Urine Alkalinization: Administer an alkalinizing agent. Sodium bicarbonate is a commonly used agent for this purpose. The dosage should be carefully calculated and adjusted based on regular monitoring of urine pH.

3. Monitoring:

  • Monitor urine output and pH daily.

  • Perform urinalysis frequently to monitor for the presence of crystals.

  • Monitor blood renal function markers every 2-3 days until the issue is resolved.

Issue: Animals are showing signs of renal distress (e.g., lethargy, oliguria).

1. Immediate Action:

  • Temporarily suspend this compound administration.

  • Immediately consult with the attending veterinarian.

  • Provide supportive care, including fluid therapy, as advised by the veterinarian.

2. Investigation:

  • Perform a full diagnostic workup, including urinalysis, blood chemistry, and potentially renal imaging (ultrasound), to determine the cause and extent of renal injury.

  • Review the experimental protocol to ensure correct dosing and administration of this compound.

Data Presentation

Table 1: Effect of Urinary pH on this compound Pharmacokinetics in Humans

ParameterAcidic Urine (pH ~5.5)Control Urine (pH ~6.5)Alkaline Urine (pH ~7.8)
Mean Elimination Half-life (hours) 2.01.10.6
Mean Renal Clearance (ml/min) 76118278
Urinary Recovery of Intact this compound (%) 656580

Data adapted from a study in human volunteers.[3][4] This table illustrates that as urine pH increases, the renal clearance of this compound significantly increases, and its elimination half-life decreases, reducing the risk of crystalluria.

Experimental Protocols

Protocol: Evaluating Strategies to Prevent this compound-Induced Crystalluria in Rats

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300g

2. Study Groups (n=8 per group):

  • Group 1 (Control): Vehicle administration.

  • Group 2 (this compound): this compound administered at a dose known to potentially cause crystalluria (dose to be determined in a pilot study or from literature).

  • Group 3 (this compound + Increased Hydration): this compound administration with 5% sucrose in drinking water to promote diuresis.

  • Group 4 (this compound + Urine Alkalinization): this compound administration with sodium bicarbonate added to the drinking water (concentration adjusted to achieve a target urine pH of 7.5-8.0).

3. Drug Administration:

  • This compound is administered orally via gavage once daily for 7 days.

4. Monitoring and Sample Collection:

  • Daily: Observe animals for clinical signs of toxicity. Measure water and food consumption and body weight.

  • Urine Collection: Collect urine over 24 hours using metabolic cages on days 0, 3, and 7.

    • Measure urine volume and pH.

    • Perform urinalysis for crystals, red blood cells, and protein.

  • Blood Collection: Collect blood via tail vein on days 0, 3, and 7 for analysis of serum creatinine and BUN.

  • Terminal Procedures (Day 8):

    • Euthanize animals.

    • Collect kidneys for histopathological examination to assess for crystal deposition and renal injury.

Visualizations

Cinoxacin_Crystalluria_Pathway cluster_drug_admin Drug Administration cluster_pk Pharmacokinetics cluster_urine Urinary Environment cluster_pathology Pathophysiology This compound This compound Administration Absorption Systemic Absorption This compound->Absorption Metabolism Hepatic Metabolism Absorption->Metabolism Excretion Renal Excretion Absorption->Excretion Urine_Conc High this compound Concentration in Urine Excretion->Urine_Conc Crystallization This compound Crystallization Urine_Conc->Crystallization Urine_pH Low Urine pH (Acidic) Urine_pH->Crystallization Promotes Obstruction Tubular Obstruction Crystallization->Obstruction Damage Renal Damage Obstruction->Damage

Caption: Proposed mechanism of this compound-induced crystalluria and nephrotoxicity.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (7 days) cluster_endpoint Endpoint Analysis Acclimatization Animal Acclimatization Grouping Randomization into Study Groups Acclimatization->Grouping Baseline Baseline Sample Collection (Blood, Urine) Grouping->Baseline Dosing Daily this compound Administration Baseline->Dosing Intervention Implementation of Preventative Strategies (Hydration, Alkalinization) Monitoring Daily Clinical Observation and Measurements Dosing->Monitoring Sampling Interim Sample Collection (Blood, Urine on Day 3) Monitoring->Sampling Final_Sampling Final Sample Collection (Blood, Urine on Day 7) Sampling->Final_Sampling Necropsy Euthanasia and Necropsy Final_Sampling->Necropsy Histopathology Kidney Histopathology Necropsy->Histopathology Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis

Caption: Experimental workflow for evaluating preventative strategies.

Troubleshooting_Guide Start Crystalluria Suspected Confirm Confirm with Urinalysis Start->Confirm Assess Assess Renal Function (BUN, Creatinine) Confirm->Assess Hydrate Increase Hydration Assess->Hydrate Alkalinize Alkalinize Urine Assess->Alkalinize Monitor Monitor Urine pH and for Crystals Hydrate->Monitor Alkalinize->Monitor Resolved Issue Resolved? Monitor->Resolved Continue Continue Study with Monitoring Resolved->Continue Yes Consult Consult Veterinarian Resolved->Consult No

Caption: Troubleshooting flowchart for suspected crystalluria.

References

Technical Support Center: Managing Side Effects of Cinoxacin in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying, managing, and mitigating the side effects of Cinoxacin in common laboratory animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic quinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for the process of separating replicated DNA, and their inhibition ultimately prevents bacterial cell division.[1]

Q2: What are the most common species of laboratory animals used in studies involving this compound, and what are the known species-specific side effects?

A2: Based on available literature, the most commonly reported laboratory animals in studies of this compound and other quinolones are dogs, rats, and mice. Key species-specific side effects include:

  • Juvenile Dogs: Quinolone-induced arthropathy (cartilage damage) is a significant concern in young, growing dogs.[1]

  • Rats and Mice: General toxicological studies have been conducted, with known LD50 values. Central Nervous System (CNS) effects, such as seizures, can be a concern, particularly with the co-administration of certain other drugs.

  • Monkeys: Crystalluria (the formation of crystals in the urine) has been observed in rhesus monkeys.

Q3: Are there any known drug interactions with this compound that can exacerbate side effects in laboratory animals?

A3: Yes, significant drug interactions have been reported. Co-administration of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) can increase the risk of CNS stimulation and seizures.[1] A similar interaction has been noted with theophylline, a methylxanthine. The mechanism is thought to involve the displacement of gamma-aminobutyric acid (GABA) from its receptors. Additionally, antacids containing magnesium or aluminum, as well as supplements with iron or zinc, can interfere with the gastrointestinal absorption of this compound.[1]

Troubleshooting Guides

Arthropathy in Juvenile Dogs

Issue: Lameness, joint swelling, or reluctance to bear weight in juvenile dogs following this compound administration.

Potential Cause: Quinolone-induced arthropathy, characterized by damage to the articular cartilage in weight-bearing joints. This is a known class effect of quinolone antibiotics in immature animals.[1] The underlying mechanism involves the inhibition of proteoglycan synthesis in chondrocytes.

Troubleshooting Protocol:

  • Immediate Action: Discontinue this compound administration immediately upon observation of clinical signs.

  • Clinical Assessment:

    • Perform a thorough physical and orthopedic examination to assess the extent of lameness and joint effusion.

    • Document all clinical signs, including the severity of lameness on a standardized scale.

  • Diagnostic Imaging:

    • Magnetic Resonance Imaging (MRI) is a sensitive method for diagnosing quinolone-induced arthropathy, revealing changes such as an irregular cartilage surface and osteochondritis dissecans-like lesions.[2][3]

    • Radiographs may be less sensitive in the early stages but can be used to rule out other causes of lameness.

  • Management and Monitoring:

    • Provide supportive care, including soft bedding and restricted activity to minimize stress on the affected joints.

    • Consult with a laboratory animal veterinarian for appropriate analgesic options that do not interact with quinolones.

    • Monitor the animal's clinical signs daily. In many cases, the cartilage lesions are reversible upon cessation of the drug, but this should be carefully documented.

  • Pathological Confirmation (at study termination):

    • At necropsy, perform a gross examination of all major joints.

    • Collect synovial fluid for analysis.

    • Conduct a histopathological examination of the articular cartilage to confirm the presence of characteristic lesions such as blisters, erosions, and fissures.

Experimental Protocol for Monitoring Arthropathy:

  • Animal Model: Juvenile beagle dogs (3-4 months of age) are a commonly used and sensitive model.

  • Dosing: Administer this compound orally at the desired experimental dose. A known arthropathic dose is a single oral dose of 250 mg/kg.[1]

  • Clinical Observations: Conduct daily observations for lameness, gait abnormalities, and joint swelling. Utilize a standardized scoring system to quantify the severity of lameness.

  • Imaging: Perform baseline and post-treatment MRI scans of the stifle and shoulder joints to detect cartilage lesions.

  • Histopathology: At the end of the study, collect samples of articular cartilage from weight-bearing joints for histopathological processing and examination.

Central Nervous System (CNS) Effects

Issue: Seizures, tremors, or excessive excitability in animals receiving this compound.

Potential Cause: Quinolone-induced neurotoxicity. This can be exacerbated by the concurrent administration of NSAIDs or theophylline. The proposed mechanism involves the inhibition of GABA binding to its receptors in the CNS, leading to a state of hyperexcitability.[4]

Troubleshooting Protocol:

  • Immediate Action:

    • If an animal is actively seizing, ensure it is in a safe environment to prevent injury. Remove any objects from the cage that could cause harm.

    • Discontinue this compound and any interacting drugs (e.g., NSAIDs, theophylline).

  • Veterinary Consultation: Immediately consult with the attending laboratory animal veterinarian. They may administer an anticonvulsant such as diazepam.

  • Supportive Care:

    • Provide a quiet and dimly lit environment to reduce sensory stimulation.

    • Monitor the animal's vital signs, including body temperature.

    • Ensure easy access to food and water.

  • Documentation and Reporting:

    • Record the time of onset, duration, and characteristics of the seizure or other CNS signs.

    • Report the adverse event to the Institutional Animal Care and Use Committee (IACUC) as per institutional guidelines.

  • Dose Adjustment: If continuation of the study is critical and scientifically justified, consider a dose reduction of this compound after a thorough risk assessment and with veterinary and IACUC approval.

Experimental Protocol for Managing Drug-Induced Seizures in Rodents:

  • Monitoring: During the acute phase of a study with a potential for seizures, animals must be continuously monitored.

  • Housing: House animals individually during periods of high risk to prevent injury from cage mates. Use bedding that will not cause asphyxiation.

  • Hydration: Administer subcutaneous fluids (e.g., sterile saline) to maintain hydration, especially if the animal is unable to drink.

  • Anticonvulsant Treatment: For prolonged seizures, administration of diazepam (5-10 mg/kg, IP) or a similar benzodiazepine may be indicated, as directed by a veterinarian.

  • Humane Endpoints: Establish clear humane endpoints in the experimental protocol, such as seizures of a certain duration or frequency that cannot be controlled, which would trigger euthanasia.

Crystalluria

Issue: Presence of crystals in the urine (crystalluria), which may or may not be associated with clinical signs of urinary tract irritation.

Potential Cause: Precipitation of this compound or its metabolites in the urine, particularly at high concentrations or in urine with an altered pH.

Troubleshooting Protocol:

  • Urinalysis:

    • Collect a fresh urine sample and perform a complete urinalysis, including microscopic examination of the sediment to identify the type and quantity of crystals.

    • Measure the urine pH.

  • Hydration:

    • Ensure the animal has free access to fresh, clean drinking water.

    • Consider providing supplemental hydration (e.g., subcutaneous fluids) if the animal is not drinking adequately.

  • Dietary Management:

    • Consult with a laboratory animal veterinarian or nutritionist about the possibility of modifying the diet to alter the urine pH in a way that would discourage the formation of the specific type of crystals observed. For example, for some types of crystals, a diet that promotes a more acidic or alkaline urine may be beneficial.

  • Monitoring:

    • Perform serial urinalyses to monitor the response to interventions.

    • Observe the animal for any clinical signs of urinary tract obstruction, such as straining to urinate or producing only small amounts of urine. This is a veterinary emergency.

Quantitative Data Summary

ParameterSpeciesValueRoute of AdministrationReference
LD50 Rat3610 mg/kgOral
Rat1380 mg/kgSubcutaneous
Rat860 mg/kgIntravenous
Mouse2330 mg/kgOral
Mouse900 mg/kgSubcutaneous
Mouse850 mg/kgIntravenous
Arthropathic Dose Juvenile Dog250 mg/kg (single dose)Oral[1]

Visualizations

GABAergic_Synapse_and_Quinolone_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_transporter GABA Transporter (GAT) GABA_synapse->GABA_transporter Reuptake GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_synapse->GABA_A_Receptor Binds to Chloride_ion Cl- influx GABA_A_Receptor->Chloride_ion Opens channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Leads to This compound This compound (Quinolone) This compound->GABA_A_Receptor Inhibits GABA binding

Caption: Quinolone interaction with the GABAergic synapse.

Experimental_Workflow_Arthropathy_Monitoring start Start of Study (Juvenile Dogs) acclimation Acclimation Period start->acclimation baseline Baseline Assessment (Clinical exam, MRI) acclimation->baseline dosing This compound Administration (Daily Oral Dosing) baseline->dosing monitoring Daily Clinical Monitoring (Lameness, Gait, Swelling) dosing->monitoring adverse_event Adverse Event Observed? monitoring->adverse_event stop_dosing Stop Dosing Consult Veterinarian adverse_event->stop_dosing Yes continue_dosing Continue Dosing adverse_event->continue_dosing No stop_dosing->monitoring end_of_study End of Study Period continue_dosing->end_of_study final_assessment Final Assessment (Clinical exam, MRI) end_of_study->final_assessment necropsy Necropsy and Histopathology final_assessment->necropsy

Caption: Workflow for monitoring quinolone-induced arthropathy.

References

Technical Support Center: Stability of Cinoxacin and Related Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cinoxacin and other quinolone antibiotics in various experimental media. The information is presented in a question-and-answer format to address common issues encountered during laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. pH Instability

Question: My this compound solution shows variable potency when I change the pH of the medium. What is the optimal pH range for this compound stability?

Answer: The stability of this compound and other quinolones is significantly influenced by pH. While specific degradation kinetics for this compound across a wide pH range are not extensively documented in recent literature, studies on its pharmacokinetics reveal that its antibacterial activity is pH-dependent. A four- to eightfold reduction in this compound activity is generally observed at pH 8 compared with lower pH values[1]. For related fluoroquinolones like moxifloxacin, maximum stability is observed in the pH range of 7-8[2]. It is generally advisable to maintain solutions of quinolone antibiotics in a neutral to slightly acidic pH range to minimize degradation.

Troubleshooting:

  • Unexpected Degradation: If you observe significant degradation, verify the pH of your experimental medium. Buffers can influence the degradation rate, so ensure the buffer system is appropriate and does not catalyze degradation. For instance, the degradation of metronidazole and its prodrug with ciprofloxacin showed marked stability at pH 3-7, followed by accelerated hydrolysis at higher pH[3].

  • Precipitation: Quinolones can precipitate at their isoelectric point. If you observe precipitation, adjust the pH of the solution to move away from this point.

2. Temperature Sensitivity

Question: I need to store my this compound stock solution. What is the recommended storage temperature?

Answer: While specific thermal degradation data for this compound is limited, studies on related compounds like ciprofloxacin indicate that it is susceptible to thermal decomposition at elevated temperatures. The thermal decomposition of ciprofloxacin hydrochloride has been studied using techniques like thermogravimetry (TG) and differential scanning calorimetry (DSC)[4][5]. For short-term storage, refrigeration (2-8 °C) is generally recommended for aqueous solutions of quinolones to minimize degradation. For long-term storage, freezing (-20 °C or lower) is often employed, but freeze-thaw cycles should be avoided.

Troubleshooting:

  • Loss of Potency After Storage: If you notice a decrease in the potency of your stock solution, it may be due to improper storage temperature or repeated freeze-thaw cycles. Prepare fresh solutions or aliquot your stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Discoloration: Discoloration of the solution upon heating can be an indicator of degradation. Visually inspect your solutions for any changes in color or clarity.

3. Photostability

Question: I am working with this compound solutions under ambient light. Is it susceptible to photodegradation?

Answer: Yes, this compound and other quinolone antibiotics are known to be susceptible to photodegradation. Exposure to light, especially UV radiation, can lead to the formation of degradation products and a loss of antibacterial activity. Studies on related fluoroquinolones like ciprofloxacin, ofloxacin, and fleroxacin have shown that even exposure to room light can be sufficient to cause detectable degradation[6]. Therefore, it is crucial to protect this compound solutions from light during preparation, storage, and experimentation.

Troubleshooting:

  • Inconsistent Results: If you are getting inconsistent results in your experiments, it could be due to variable light exposure. Ensure that all experiments are conducted under controlled light conditions, preferably using amber-colored glassware or by wrapping the containers with aluminum foil.

  • Appearance of New Peaks in Chromatography: The appearance of new peaks in your HPLC or LC-MS chromatogram could indicate the formation of photodegradation products.

4. Compatibility with Excipients

Question: I am formulating this compound with common pharmaceutical excipients. Are there any known incompatibilities?

Troubleshooting:

  • Physical Changes in Formulation: Observe your formulation for any physical changes such as discoloration, caking, or changes in dissolution profile, which might indicate an incompatibility.

  • Chemical Degradation: Use a stability-indicating analytical method (e.g., HPLC) to monitor the potency of this compound in the presence of excipients under accelerated stability conditions (e.g., elevated temperature and humidity) to identify any potential chemical interactions.

Quantitative Data on Quinolone Instability

The following tables summarize the available quantitative data on the degradation of quinolone antibiotics under different stress conditions. Please note that most of the detailed data is for fluoroquinolones other than this compound and should be used as a general guide.

Table 1: pH-Dependent Degradation of Moxifloxacin

pHApparent First-Order Rate Constant (k_obs) (min⁻¹)
2.0~1.0 x 10⁻³
7.50.69 x 10⁻⁴
12.019.50 x 10⁻⁴

Data adapted from a study on the photodegradation of moxifloxacin. The degradation of moxifloxacin is about 15-fold higher at pH 2.0 and 28-folds higher at pH 12.0 compared to that of pH 7.5 at which the molecule is most stable[2].

Table 2: Photodegradation of Fluoroquinolones in Solid Phase in the Presence of Excipients

FluoroquinoloneDegradation after 105-113 days of exposure (%)
Ciprofloxacin15.56
Moxifloxacin21.56
Norfloxacin10.18
Ofloxacin11.91

Data from a study on the photodegradation of fluoroquinolone tablets exposed to light[10].

Experimental Protocols

Protocol 1: Forced Degradation Study (General)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[11]. A typical forced degradation study involves subjecting the drug substance to various stress conditions:

  • Acidic Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at a specific temperature (e.g., 60 °C) for a defined period.

  • Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at a specific temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80 °C).

  • Photodegradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm) and/or visible light.

After exposure, the samples are analyzed using a suitable analytical technique, typically a stability-indicating HPLC method, to quantify the remaining drug and identify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (Example for Ciprofloxacin)

A stability-indicating HPLC method is crucial for accurately measuring the drug concentration in the presence of its degradation products[1][12].

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) in a specific ratio. The pH of the buffer is a critical parameter.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the λmax of the drug (e.g., 278 nm for ciprofloxacin). For enhanced sensitivity and selectivity, a fluorescence detector can be used.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Drug This compound Stock Solution Mix Test Samples Drug->Mix Dilution Media Experimental Media (e.g., Buffers, Excipient Slurries) Media->Mix Addition pH pH Adjustment (Acid/Base) Mix->pH Temp Temperature (Heating/Cooling) Mix->Temp Light Light Exposure (UV/Visible) Mix->Light HPLC Stability-Indicating HPLC pH->HPLC Temp->HPLC Light->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Further Analysis Kinetics Degradation Kinetics HPLC->Kinetics Pathway Degradation Pathway LCMS->Pathway

Caption: Experimental workflow for assessing this compound stability.

Degradation_Factors This compound This compound Stability pH pH This compound->pH Hydrolysis Temperature Temperature This compound->Temperature Thermolysis Light Light Exposure This compound->Light Photolysis Excipients Excipients This compound->Excipients Incompatibility Oxygen Oxidizing Agents This compound->Oxygen Oxidation

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Cross-Resistance Issues Between Cinoxacin and Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between cinoxacin and other quinolone antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which quinolone generation does it belong?

This compound is a first-generation quinolone antibiotic.[1] Like other first-generation quinolones, such as nalidixic acid, it has been primarily used for the treatment of uncomplicated urinary tract infections.[1]

Q2: What is antibiotic cross-resistance?

Cross-resistance occurs when a microorganism develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics to which it has not been exposed, particularly those within the same chemical class.[2][3][4][5]

Q3: Is cross-resistance between this compound and other quinolones a common phenomenon?

Yes, cross-resistance among quinolones, including between first-generation agents like this compound and newer-generation fluoroquinolones, is a well-documented phenomenon.[1][3][4][5] Resistance often develops in a gradual, stepwise manner.[3][5]

Q4: What are the primary mechanisms driving cross-resistance between this compound and other quinolones?

The primary mechanisms are twofold:

  • Target Site Mutations: Quinolones target bacterial enzymes DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[6][7][8][9] Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of these genes can reduce the binding affinity of quinolones, leading to resistance.[6][7] In Gram-negative bacteria, the primary target is often DNA gyrase, while in Gram-positive bacteria, it is typically topoisomerase IV.[8][9]

  • Reduced Drug Accumulation: This can occur through two main pathways:

    • Increased Efflux: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, reduces the intracellular concentration of the drug.[7][8]

    • Decreased Influx: Alterations or downregulation of porin channels in the bacterial outer membrane can limit the entry of quinolones into the cell.[7]

Troubleshooting Guides

Troubleshooting Minimum Inhibitory Concentration (MIC) Assays

Problem: I am observing inconsistent or variable MIC values for this compound and other quinolones.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Inconsistent inoculum density is a common source of variability.
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines. Variations in divalent cation concentrations (Mg²⁺ and Ca²⁺) can affect quinolone activity.
Antibiotic Stock Solutions Prepare fresh stock solutions of quinolones and verify their concentrations. Improper storage can lead to degradation of the antibiotic.
Incubation Conditions Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for non-fastidious bacteria). Ensure proper atmospheric conditions.
Reader/Observer Variability If determining the MIC visually, have a second person read the plate to minimize subjective interpretation. If using a plate reader, ensure it is properly calibrated.
Troubleshooting Checkerboard Assays for Cross-Resistance

Problem: My checkerboard assay results are difficult to interpret or do not show a clear pattern of cross-resistance.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Incorrect Concentration Ranges Ensure the concentration ranges for both this compound and the other quinolone being tested bracket the expected MICs of both the susceptible and potentially resistant strains.
Pipetting Errors Use calibrated pipettes and be meticulous when preparing serial dilutions in the 96-well plate. Small errors can be magnified across the checkerboard.
Data Analysis Calculate the Fractional Inhibitory Concentration (FIC) index to quantitatively assess the interaction. An FIC index between 0.5 and 4.0 typically indicates indifference, which in the context of cross-resistance, would mean that resistance to one agent confers resistance to the other without synergy or antagonism.
Bacterial Growth Issues Ensure the control wells (no antibiotic) show robust growth, and the sterility control wells (no bacteria) are clear. Poor growth can lead to falsely low MICs.
Troubleshooting QRDR Sequencing

Problem: I am unable to amplify the gyrA or parC QRDRs via PCR, or the sequencing results are of poor quality.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Primer Design Verify that the primers are specific to the bacterial species being tested and correctly flank the QRDR.
DNA Template Quality Ensure the extracted genomic DNA is of high purity and concentration. Contaminants can inhibit the PCR reaction.
PCR Conditions Optimize the annealing temperature and extension time for your specific primers and target DNA.
Sequencing Reaction Ensure the purified PCR product is of sufficient concentration and purity for the sequencing reaction. Consider using both forward and reverse primers for sequencing to confirm mutations.

Data Presentation

The following table summarizes the change in Minimum Inhibitory Concentrations (MICs) of various quinolones against Klebsiella pneumoniae after inducing resistance through serial passage with each respective drug. This demonstrates the typical pattern of cross-resistance.

Table 1: MICs (µg/mL) for K. pneumoniae Before and After Serial Passage with Quinolones [5]

Drug Used for PassageNalidixic AcidThis compoundOxolinic AcidNorfloxacinEnoxacinDJ-6783Ciprofloxacin
Before Passage 4.04.00.250.1250.250.0630.031
After Nalidixic Acid >256>2563216168.04.0
After this compound >256>2563216168.04.0
After Oxolinic Acid 128128648.08.04.02.0
After Norfloxacin 12812816168.04.02.0
After Enoxacin 128128168.08.04.02.0
After DJ-6783 64648.04.04.04.01.0
After Ciprofloxacin 64648.04.04.02.01.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and other quinolones in the appropriate solvent at a concentration of 1280 µg/mL.

  • Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve final concentrations ranging from, for example, 0.015 to 128 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth, no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
  • Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolates to be tested.

  • PCR Amplification:

    • Design or use previously validated primers that flank the QRDRs of the gyrA and parC genes.

    • Perform PCR using a standard protocol:

      • Initial denaturation (e.g., 95°C for 5 minutes).

      • 30-35 cycles of:

        • Denaturation (e.g., 95°C for 30 seconds).

        • Annealing (e.g., 50-60°C for 30 seconds, optimize for primer pair).

        • Extension (e.g., 72°C for 1 minute).

      • Final extension (e.g., 72°C for 5-10 minutes).

  • PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs using a commercially available kit.

  • Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type reference sequence for the respective gene to identify any nucleotide substitutions, insertions, or deletions that result in amino acid changes within the QRDR.

Visualizations

Signaling Pathway of Quinolone Resistance

Quinolone_Resistance cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms Quinolone Quinolone (e.g., this compound) Porin Porin Channel Quinolone->Porin Influx DNA_Gyrase DNA Gyrase (gyrA/gyrB) Porin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (parC/parE) Porin->Topo_IV Inhibition Efflux Efflux Pump Efflux->Quinolone Efflux Replication DNA Replication DNA_Gyrase->Replication Topo_IV->Replication Cell_Death Cell Death Replication->Cell_Death Blockage leads to Porin_Mutation Porin Mutation/ Downregulation Porin_Mutation->Porin Reduces Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux Increases Target_Mutation Target Site Mutation (QRDR in gyrA/parC) Target_Mutation->DNA_Gyrase Alters Target_Mutation->Topo_IV Alters

Caption: Mechanisms of quinolone resistance leading to cross-resistance.

Experimental Workflow for Assessing Cross-Resistance

Cross_Resistance_Workflow start Start: Bacterial Isolate mic_initial 1. Determine Baseline MICs (this compound & other quinolones) start->mic_initial induce_resistance 2. Induce Resistance (Serial passage in sub-lethal concentrations of this compound) mic_initial->induce_resistance resistant_isolate This compound-Resistant Isolate induce_resistance->resistant_isolate mic_final 3. Determine MICs of Resistant Isolate resistant_isolate->mic_final compare_mic 4. Compare MICs (Baseline vs. Resistant) mic_final->compare_mic cross_resistance Cross-Resistance Observed compare_mic->cross_resistance Fold-change > 4 no_cross_resistance No Cross-Resistance compare_mic->no_cross_resistance Fold-change ≤ 4 mechanism_investigation 5. Investigate Mechanisms cross_resistance->mechanism_investigation qrdr_seq QRDR Sequencing (gyrA, parC) mechanism_investigation->qrdr_seq efflux_assay Efflux Pump Expression Analysis mechanism_investigation->efflux_assay

References

Technical Support Center: Optimizing Cinoxacin Efficacy in Serum-Containing Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the efficacy of antimicrobial agents in physiological conditions is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when working with cinoxacin in the presence of serum proteins. Given that only the unbound fraction of a drug exhibits antimicrobial activity, the high protein-binding affinity of this compound presents a significant experimental variable.

Frequently Asked Questions (FAQs)

Q1: Why is the antibacterial activity of my this compound reduced in the presence of serum?

A1: this compound has a high affinity for serum proteins, with reported binding rates of 60-80%.[1] This binding is primarily to albumin.[1][2] When bound to these proteins, this compound is unable to interact with its bacterial targets, DNA gyrase and topoisomerase IV, leading to a decrease in its apparent efficacy. The free, unbound fraction of the drug is the only pharmacologically active portion.

Q2: How can I quantify the extent of this compound binding to serum proteins in my experiment?

A2: Several methods can be used to determine the protein binding of this compound:

  • Equilibrium Dialysis: Considered the gold standard, this method involves separating a drug-protein solution from a protein-free buffer by a semipermeable membrane. At equilibrium, the concentration of the free drug will be the same on both sides, allowing for the calculation of the bound fraction.[3][4]

  • Ultrafiltration: This technique uses a centrifugal force to separate the protein-free ultrafiltrate from the drug-protein solution through a semipermeable membrane. The drug concentration in the ultrafiltrate represents the unbound fraction.[3][4]

  • Microdialysis: This in-vitro method allows for the determination of free drug concentrations by placing a microdialysis probe into the sample. The drug diffuses across the probe's semipermeable membrane into a perfusate, which can then be analyzed.[4][5]

Q3: What are the key considerations when performing Minimum Inhibitory Concentration (MIC) assays with this compound in serum-supplemented media?

A3: When conducting MIC assays in the presence of serum, it is crucial to:

  • Use an appropriate serum concentration: While the goal is to mimic physiological conditions, high concentrations of serum can inhibit bacterial growth, confounding the results.[4][6] Most studies recommend using serum concentrations up to 50-70%.[4][6]

  • Consider using human serum albumin (HSA): As an alternative to whole serum, Mueller-Hinton Broth (MHB) supplemented with physiological concentrations of HSA (typically around 4% or 40 g/L) can be used to assess the impact of protein binding without the confounding factors of other serum components.[6][7][8]

  • Account for the free fraction: The observed MIC in the presence of serum will be higher than in standard broth. It is important to relate the MIC to the free concentration of this compound to understand its true potency.

Q4: Are there any formulation strategies to improve the free concentration of quinolone antibiotics like this compound?

A4: For drug development professionals, several strategies can be explored to overcome high protein binding:

  • Prodrugs: Chemical modification of the this compound molecule to create a prodrug that has lower protein binding and releases the active drug at the target site.[9]

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can shield it from serum proteins, allowing for its release at the site of infection.

  • Chemical Modification: Altering the chemical structure of the quinolone can reduce its affinity for serum albumin. For instance, modifications at the C7 position of the quinolone core have been shown to influence protein binding.[10]

  • Complexation with Metal Ions: Forming complexes of fluoroquinolones with transition metals, creating "metalloantibiotics," has been explored as a strategy to potentially alter their interaction with proteins and improve their activity.[11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpectedly high MIC values in serum-supplemented media. High protein binding of this compound reducing the free, active concentration.1. Determine the free fraction of this compound in your specific media using methods like ultrafiltration or equilibrium dialysis. 2. Perform a time-kill curve analysis to get a more dynamic view of the antibacterial effect.[4][5] 3. Compare results using different concentrations of serum or with HSA-supplemented media to isolate the effect of protein binding.[7]
Inconsistent results between experimental repeats. Variability in serum batches or improper handling.1. Use a single, pooled batch of serum for the entire experiment. 2. Avoid repeated freeze-thaw cycles of serum, as this can alter protein integrity. 3. Ensure consistent pH and incubation conditions.
No bacterial growth, even in control wells with no this compound. Serum itself is inhibiting bacterial growth.1. Reduce the concentration of serum in your media.[4][6] 2. Test the growth of your bacterial strain in the serum-supplemented media without any antibiotic to establish a baseline. 3. Consider using a serum-resistant bacterial strain if appropriate for your research question.[12]
Difficulty differentiating between protein binding and other inhibitory effects of serum. Serum contains other components besides albumin that can affect bacterial growth or this compound activity.1. Perform parallel experiments using Mueller-Hinton Broth (MHB), MHB with a physiological concentration of human serum albumin (HSA), and MHB with whole serum. This will help to dissect the specific impact of albumin binding.[7][8]

Quantitative Data Summary

Table 1: this compound Protein Binding

Parameter Value Reference
Serum Protein Binding60 - 80%[1]
Primary Binding ProteinAlbumin[1][2]

Table 2: Example of MIC Shift in the Presence of Protein (Hypothetical data for illustrative purposes)

Medium This compound MIC (µg/mL)
Mueller-Hinton Broth (MHB)2
MHB + 4% Human Serum Albumin8
MHB + 50% Human Serum12

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Serum-Supplemented Medium

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)

  • Human serum or Human Serum Albumin (HSA)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • In a separate plate, prepare the same serial dilutions of this compound in MHB supplemented with the desired concentration of heat-inactivated human serum (e.g., 50%) or HSA (e.g., 4%).

  • Prepare a positive control well (MHB with serum/HSA and bacteria, no antibiotic) and a negative control well (MHB with serum/HSA, no bacteria).

  • Dilute the bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Protocol 2: Time-Kill Curve Assay in the Presence of Serum Proteins

This assay provides a dynamic measure of bactericidal or bacteriostatic activity.

Materials:

  • This compound solution

  • MHB with or without serum/HSA supplementation

  • Bacterial culture in logarithmic growth phase

  • Sterile saline

  • Agar plates

  • Incubator

  • Spectrophotometer

Procedure:

  • Prepare flasks containing MHB and MHB supplemented with serum or HSA, each with a specific concentration of this compound (e.g., 1x, 2x, 4x MIC as determined in the respective medium). Include a growth control flask without antibiotic for each medium.

  • Inoculate each flask with the bacterial culture to a starting density of approximately 1 x 10^6 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time to visualize the killing kinetics.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_binding Protein Binding Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis mic_mhb MIC in MHB compare_mic Compare MICs mic_mhb->compare_mic mic_hsa MIC in MHB + HSA mic_hsa->compare_mic mic_serum MIC in MHB + Serum mic_serum->compare_mic binding_assay Equilibrium Dialysis or Ultrafiltration free_fraction Calculate Free Drug Fraction binding_assay->free_fraction correlate_activity Correlate Activity with Free Drug Concentration free_fraction->correlate_activity tk_mhb Time-Kill in MHB tk_mhb->correlate_activity tk_serum Time-Kill in MHB + Serum/HSA tk_serum->correlate_activity compare_mic->correlate_activity signaling_pathway cinoxacin_free Free this compound serum_protein Serum Protein (e.g., Albumin) cinoxacin_free->serum_protein Reversible Binding bacterial_cell Bacterial Cell cinoxacin_free->bacterial_cell Penetration dna_gyrase DNA Gyrase/ Topoisomerase IV cinoxacin_free->dna_gyrase Inhibition cinoxacin_bound Protein-Bound this compound no_effect No Antibacterial Effect cinoxacin_bound->no_effect serum_protein->cinoxacin_bound bacterial_cell->dna_gyrase inhibition Inhibition of DNA Replication dna_gyrase->inhibition

References

Validation & Comparative

A Comparative Analysis of Cinoxacin Versus Ciprofloxacin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of Cinoxacin and Ciprofloxacin, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of mechanisms of action and experimental workflows.

Introduction

This compound is a first-generation quinolone antibiotic that has been used for the treatment of urinary tract infections (UTIs).[1] Ciprofloxacin, a second-generation fluoroquinolone, possesses a broader spectrum of activity and is utilized for a wider range of bacterial infections.[1][2] This guide offers a comparative analysis of their efficacy, supported by in vitro susceptibility data and clinical findings.

In Vitro Efficacy: A Comparative Summary

The in vitro activity of antibiotics is a crucial indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro potency.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)

Bacterial SpeciesThis compound (MIC90)Ciprofloxacin (MIC90)
Escherichia coli16≤0.03
Klebsiella pneumoniae160.12
Proteus mirabilis16≤0.03
Enterobacter spp.80.12
Pseudomonas aeruginosa>640.5
Staphylococcus aureus>640.5 - 4.0
Enterococcus faecalis>644.0

Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested strains. Data is compiled from multiple sources.[3][4][5]

As the data indicates, Ciprofloxacin exhibits significantly greater in vitro potency against a broader range of pathogens compared to this compound. Ciprofloxacin is highly active against most Gram-negative bacteria, including Pseudomonas aeruginosa, and also demonstrates activity against some Gram-positive organisms.[4][6] this compound's activity is primarily limited to certain Gram-negative bacteria responsible for UTIs and it is largely inactive against Gram-positive bacteria and Pseudomonas aeruginosa.[3][7]

Clinical Efficacy

Clinical trials have compared the efficacy of this compound and Ciprofloxacin, particularly in the context of urinary tract infections. In a randomized, double-blind trial for the treatment of UTIs, ciprofloxacin (250 mg twice daily) demonstrated a clinical and microbiological cure rate of 83% in evaluable patients.[8] In the same study, this compound (500 mg twice daily) showed a cure rate of 71%.[8] The study involved 60 patients, with Escherichia coli being the most frequently isolated pathogen.[8]

Mechanisms of Action

Both this compound and Ciprofloxacin are quinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][9][10][11]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme plays a key role in the separation of newly replicated daughter DNA strands.

By inhibiting these enzymes, both drugs lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[10][12]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Quinolone (this compound/Ciprofloxacin) dna_gyrase DNA Gyrase (Topoisomerase II) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV quinolone->topo_iv Inhibits dna Bacterial DNA dna_gyrase->dna Supercoiling dna_breaks Double-Strand DNA Breaks dna_gyrase->dna_breaks topo_iv->dna Decatenation topo_iv->dna_breaks replication DNA Replication & Transcription dna->replication replication->dna_breaks Disrupted by Inhibition cell_death Cell Death dna_breaks->cell_death

Mechanism of action for quinolone antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro efficacy of antibiotics like this compound and Ciprofloxacin.

Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and Ciprofloxacin in a suitable solvent at a high concentration.

  • Serial Dilutions: Perform a series of twofold dilutions of the antimicrobial stock solutions to obtain a range of concentrations.

  • Agar Plate Preparation: Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton agar. Pour the agar into petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This typically corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Inoculation: Spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.[9]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[9]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[9]

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a widely used qualitative method to determine the susceptibility of bacteria to antibiotics.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the agar dilution method.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[13]

  • Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of this compound and Ciprofloxacin onto the surface of the inoculated agar plate.[13]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[14]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[13]

Antibiotic Susceptibility Testing Workflow cluster_prep Preparation cluster_mic MIC Determination (Agar Dilution) cluster_disk Disk Diffusion p1 Isolate and culture bacterial strain p2 Prepare standardized inoculum (0.5 McFarland) p1->p2 m3 Spot inoculate plates p2->m3 d1 Inoculate Mueller-Hinton agar plate for lawn growth p2->d1 m1 Prepare serial dilutions of antibiotics m2 Incorporate into Mueller-Hinton agar plates m1->m2 m2->m3 m4 Incubate (16-20h) m3->m4 m5 Determine lowest concentration with no growth (MIC) m4->m5 end End m5->end d2 Apply antibiotic-impregnated disks d1->d2 d3 Incubate (16-24h) d2->d3 d4 Measure zone of inhibition d3->d4 d5 Interpret as S, I, or R d4->d5 d5->end start Start start->p1

Workflow for comparative antibiotic efficacy testing.

Conclusion

The evidence presented in this guide demonstrates that Ciprofloxacin has a significantly broader spectrum of activity and greater in vitro potency than this compound. Clinical data, primarily from the treatment of UTIs, also suggests a higher cure rate for Ciprofloxacin. While both antibiotics share a similar mechanism of action by targeting bacterial DNA gyrase and topoisomerase IV, the structural differences between the first-generation quinolone (this compound) and the second-generation fluoroquinolone (Ciprofloxacin) result in these marked differences in efficacy. The choice of antibiotic should always be guided by susceptibility testing and the specific clinical scenario. It is important to note that this compound has been discontinued in many regions.[9]

References

The Enduring Niche of a First-Generation Quinolone: Validating Cinoxacin's Antibacterial Spectrum Against Modern Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Once a mainstay in the treatment of uncomplicated urinary tract infections (UTIs), the first-generation quinolone Cinoxacin has largely been superseded by newer, broad-spectrum fluoroquinolones. However, with the escalating crisis of antimicrobial resistance casting a shadow over the utility of contemporary agents, a re-evaluation of older antibiotics is warranted. This guide provides a comparative analysis of this compound's historical antibacterial spectrum against the backdrop of modern bacterial isolates, offering supporting data and experimental context for its potential, albeit limited, role in today's therapeutic landscape.

Executive Summary

This compound exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria of the Enterobacteriaceae family, the most common causative agents of UTIs. Historical data demonstrates its effectiveness against Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp. Notably, it shows negligible activity against Pseudomonas aeruginosa and Gram-positive cocci.[1] While direct comparative studies on modern isolates are scarce, this analysis juxtaposes historical this compound susceptibility data with contemporary resistance patterns observed in newer fluoroquinolones like ciprofloxacin, providing a framework for considering its place in a resistance-focused era.

Comparative Antibacterial Spectrum: this compound vs. Modern Alternatives

The in vitro activity of this compound, as determined by Minimum Inhibitory Concentration (MIC) values, provides a quantitative measure of its antibacterial potency. The following tables summarize historical MIC data for this compound against key urinary pathogens and offer a general comparison with the activity of a second-generation fluoroquinolone, ciprofloxacin. It is crucial to note that the this compound data is based on older studies, and the susceptibility of modern isolates may have changed.

Table 1: Historical In Vitro Activity of this compound Against Common Urinary Pathogens

Bacterial SpeciesNumber of Strains TestedMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli41948
Klebsiella spp.Not Specified816
Enterobacter spp.Not Specified816
Proteus mirabilisNot Specified48
Serratia marcescensNot Specified832
Pseudomonas aeruginosaNot Specified>64>64
Gram-positive cocciNot Specified>64>64

Data compiled from historical studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: General Comparison of Antibacterial Spectrum

FeatureThis compound (First Generation Quinolone)Ciprofloxacin (Second Generation Fluoroquinolone)
Primary Spectrum Gram-negative bacteria (Enterobacteriaceae)Broad-spectrum: Gram-negative, including P. aeruginosa, and many Gram-positive bacteria
Activity against P. aeruginosa NegligibleGenerally active, though resistance is increasing
Activity against Gram-positives NegligibleActive against many staphylococci and some streptococci
Activity against Atypicals NoYes (e.g., Mycoplasma, Chlamydia)
Potency (MICs) Higher MICs against susceptible organismsLower MICs against susceptible organisms
Resistance Development Can develop readilyA significant and growing clinical concern

Experimental Protocols

The data presented in this guide is primarily derived from standard antimicrobial susceptibility testing methods. The following is a generalized protocol for determining Minimum Inhibitory Concentrations (MICs) using the agar dilution method, a common practice in historical and contemporary microbiology.

Agar Dilution Method for MIC Determination
  • Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a specific, doubling dilution of the antimicrobial agent (e.g., this compound). A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized suspension of the bacterial isolate to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation: The surface of each antibiotic-containing agar plate and the control plate is spot-inoculated with the prepared bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Visualizing Experimental and Logical Frameworks

To aid in the understanding of the experimental workflow and the logical relationships in antimicrobial susceptibility testing, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis Isolate Bacterial Isolate Inoculum Prepare Standardized Inoculum Isolate->Inoculum Media Agar Plates SerialDilution Prepare Serial Dilutions of this compound in Agar Media->SerialDilution Antibiotic This compound Stock Antibiotic->SerialDilution Inoculation Inoculate Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Observation Observe for Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for MIC determination.

Quinolone_Generations Gen1 First Generation (e.g., this compound, Nalidixic Acid) Gen2 Second Generation (e.g., Ciprofloxacin, Norfloxacin) Spectrum1 Narrow Spectrum: Primarily Gram-negative (Enterobacteriaceae) Gen1->Spectrum1 Gen3 Third Generation (e.g., Levofloxacin) Spectrum2 Expanded Gram-negative, Some Gram-positive and Atypical Coverage Gen2->Spectrum2 Gen4 Fourth Generation (e.g., Moxifloxacin) Spectrum3 Enhanced Gram-positive and Atypical Coverage Gen3->Spectrum3 Spectrum4 Broad Spectrum: Gram-positive, Gram-negative, Atypicals, and Anaerobes Gen4->Spectrum4

Caption: Evolution of Quinolone Antibiotics.

Concluding Remarks

While this compound's narrow spectrum and the prevalence of newer, more potent agents have relegated it to a limited role, the rise of multidrug-resistant organisms necessitates a comprehensive understanding of all available antimicrobial agents. The historical data confirms this compound's activity against key urinary tract pathogens. In an era of increasing resistance to front-line agents like ciprofloxacin, there may be a niche for targeted, narrow-spectrum antibiotics like this compound, particularly in uncomplicated UTIs where the causative agent is known to be susceptible. However, the lack of recent, large-scale surveillance data for this compound against contemporary clinical isolates is a significant knowledge gap. Further in vitro studies are crucial to definitively validate its antibacterial spectrum against modern pathogens and to ascertain its potential utility in the current landscape of antimicrobial resistance.

References

A Comparative Analysis of DNA Gyrase Inhibition: Cinoxacin vs. Second-Generation Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the DNA gyrase inhibitory activities of cinoxacin, a first-generation quinolone, and second-generation quinolones. This analysis is supported by available experimental data to offer objective insights into their respective potencies and mechanisms of action.

Executive Summary

This compound and second-generation quinolones, such as ciprofloxacin and ofloxacin, are antibacterial agents that exert their effects by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3] While both target the same enzyme, second-generation quinolones, which are fluoroquinolones, generally exhibit significantly greater potency and a broader spectrum of activity. This enhanced activity is largely attributed to the presence of a fluorine atom at the C-6 position and other structural modifications. This guide synthesizes available quantitative data on their inhibitory effects against DNA gyrase, details the experimental methodologies used for these assessments, and provides a visual representation of their mechanism of action.

Quantitative Comparison of DNA Gyrase Inhibition

The 50% inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the available IC50 values for representative second-generation quinolones against DNA gyrase from various bacterial species.

Compound Bacterial Species IC50 (µg/mL) Reference
Ciprofloxacin Escherichia coli0.78 - 1.15[4]
Enterococcus faecalis27.8[5]
Ofloxacin Escherichia coli0.78 ((-)-isomer)[4]
Enterococcus faecalis28.1[5]

Mechanism of Action: DNA Gyrase Inhibition

Both this compound and second-generation quinolones target the bacterial type II topoisomerase DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[3]

The mechanism of inhibition involves the formation of a ternary complex between the quinolone, DNA, and the DNA gyrase enzyme. This complex stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands. The accumulation of these stabilized cleavage complexes leads to the inhibition of DNA replication and ultimately results in bacterial cell death.

The following diagram illustrates the general mechanism of DNA gyrase inhibition by quinolones.

DNA_Gyrase_Inhibition cluster_process DNA Replication & Transcription cluster_inhibition Inhibition by Quinolones Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA ATP-dependent supercoiling Ternary_Complex Quinolone-DNA-Gyrase Ternary Complex Supercoiled_DNA->Ternary_Complex Binding DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) DNA_Gyrase->Ternary_Complex Quinolone This compound or Second-Gen Quinolone Quinolone->Ternary_Complex DSB Stabilized Double-Strand Breaks Ternary_Complex->DSB Prevents re-ligation Cell_Death Inhibition of DNA Replication & Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of DNA gyrase inhibition by quinolones.

Experimental Protocols

The primary method for determining the inhibitory activity of compounds against DNA gyrase is the in vitro DNA supercoiling assay.

DNA Gyrase Supercoiling Inhibition Assay

Objective: To measure the concentration of an inhibitor required to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (subunits A and B) from the desired bacterial species.

  • Relaxed circular plasmid DNA (e.g., pBR322).

  • Assay buffer: Typically contains Tris-HCl, KCl, MgCl2, DTT, spermidine, and bovine serum albumin (BSA).

  • ATP (adenosine triphosphate) solution.

  • Inhibitor solutions (this compound, Ciprofloxacin, Ofloxacin) at various concentrations.

  • Agarose gel electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

  • Gel imaging system.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the inhibitor.

  • Enzyme Addition: Add a defined amount of purified DNA gyrase to each reaction tube. The amount of enzyme should be sufficient to fully supercoil the DNA in the absence of an inhibitor.

  • Initiation of Reaction: Initiate the supercoiling reaction by adding ATP.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution, typically containing a chelating agent like EDTA and a loading dye.

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) will migrate at different rates.

  • Visualization and Analysis: After electrophoresis, stain the gel with a DNA-binding dye and visualize the DNA bands under UV light. The intensity of the supercoiled DNA band will decrease with increasing concentrations of the inhibitor. The IC50 value is determined as the concentration of the inhibitor at which the supercoiling is reduced by 50% compared to the control with no inhibitor.

The following diagram outlines the workflow for a typical DNA gyrase supercoiling inhibition assay.

Supercoiling_Assay_Workflow cluster_workflow Experimental Workflow: DNA Gyrase Supercoiling Assay cluster_gel Expected Gel Electrophoresis Result Step1 Prepare reaction mix: Relaxed DNA, Buffer, Inhibitor Step2 Add DNA Gyrase Step1->Step2 Step3 Initiate with ATP Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop reaction Step4->Step5 Step6 Agarose Gel Electrophoresis Step5->Step6 Step7 Visualize & Quantify Bands Step6->Step7 Step8 Determine IC50 Step7->Step8 Gel +----------------------------------------+ | Lane 1  Lane 2  Lane 3  Lane 4  Lane 5 | |                                        | |                                        | |  - SC                                  | |                                        | |  - R                                   | |                                        | +----------------------------------------+ Lane 1: Relaxed DNA (control) Lane 2: Supercoiled DNA (no inhibitor) Lanes 3-5: Increasing inhibitor concentration (SC = Supercoiled, R = Relaxed)

References

Head-to-Head Comparison of Cinoxacin and Nitrofurantoin for UTIs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Cinoxacin and Nitrofurantoin, two established antibacterial agents for the treatment of urinary tract infections (UTIs), is presented for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their performance, supported by available data.

Mechanism of Action

This compound: As a quinolone antibiotic, this compound targets bacterial DNA synthesis. It inhibits DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for the separation of replicated DNA, thereby preventing cell division. Evidence suggests that this compound binds strongly and reversibly to DNA, which interferes with RNA and subsequent protein synthesis.

Nitrofurantoin: The antimicrobial action of nitrofurantoin is multifaceted. Inside the bacterial cell, it is reduced by bacterial flavoproteins (nitrofuran reductase) into highly reactive intermediates. These intermediates attack multiple targets, including ribosomal proteins, DNA, and components of the Krebs cycle and cell wall synthesis. This broad-based mechanism may contribute to the low incidence of acquired bacterial resistance.

In Vitro Antibacterial Spectrum

Both agents are effective against common uropathogens, though their spectrums differ.

PathogenThis compound SusceptibilityNitrofurantoin Susceptibility
Escherichia coliSusceptible Susceptible
Proteus mirabilisSusceptible Variable
Proteus vulgarisSusceptible Variable
Klebsiella speciesSusceptible Often Susceptible
Enterobacter speciesSusceptible Often Susceptible
Staphylococcus speciesResistant Susceptible (including S. saprophyticus)
Enterococcus speciesResistant Susceptible
Pseudomonas speciesResistant Resistant

Pharmacokinetic Properties

A comparative summary of the pharmacokinetic parameters of this compound and Nitrofurantoin is provided below.

ParameterThis compoundNitrofurantoin
Bioavailability Rapidly and almost completely absorbed~20-94%; increased by ~40% with food
Protein Binding 60-80%60-90% (primarily albumin)
Metabolism ~30-40% hepatically metabolized to inactive metabolites~60% metabolized by body tissues
Elimination Half-life ~1.5 hours in normal renal function0.33–1.7 hours
Excretion Primarily renal; 50-62% excreted as unchanged drug in urineAlmost exclusively via urine (~20-25% unchanged) and bile
Peak Serum Concentration ~15 µg/mL (500 mg dose)< 1 µg/mL (100 mg dose)
Urine Concentration High concentrations achievedHigh concentrations achieved (~200 µg/mL with a 100 mg dose)

Clinical Efficacy

Clinical studies comparing this compound and nitrofurantoin have generally found similar efficacy in treating UTIs. In a single-blind study involving 58 patients, the clinical response was comparable between the two treatment groups. One patient in the this compound group had a failure to eradicate the pathogen, while two patients in the nitrofurantoin group experienced reinfection with a new pathogen. Another comparative study in elderly patients noted that both drugs were effective in clearing infections caused by susceptible organisms.

Meta-analyses of clinical trials for nitrofurantoin have shown clinical cure rates for UTIs ranging from 79% to 92% and bacterial eradication rates of 80% to 92%.

Adverse Effects

Both drugs are generally well-tolerated, but their adverse effect profiles differ.

Adverse Effect CategoryThis compoundNitrofurantoin
Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain (approx. 3% of patients)Nausea, loss of appetite, diarrhea, abdominal pain
Central Nervous System Headache, dizziness, nervousness, insomnia (approx. 2% of patients)Headaches
Hypersensitivity Rash, urticaria, pruritus, edema (approx. 3% of patients); rare anaphylaxisRash, hives, angioedema; rare pulmonary hypersensitivity reactions
Other Notable Effects Photophobia, tinnitusUrine discoloration (rust-yellow to brown), peripheral neuropathy, hemolytic anemia (especially in G6PD deficiency), rare lung and liver problems

In a comparative study, no side effects were reported with this compound therapy, whereas 15% of patients receiving nitrofurantoin experienced anorexia and nausea, with some requiring early termination of treatment. Another study reported that three patients on this compound and one on nitrofurantoin stopped treatment early due to side effects.

Experimental Protocols

In Vitro Susceptibility Testing
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound and Nitrofurantoin against uropathogens.

  • Methodology (Broth Dilution):

    • Prepare serial twofold dilutions of the antimicrobial agents in Mueller-Hinton broth.

    • Inoculate each tube with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Incubate at 35°C for 16-20 hours.

    • The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

  • Methodology (Disk Diffusion):

    • A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate.

    • Paper disks impregnated with a specified amount of the drug (e.g., 100-µg this compound disk) are placed on the agar surface.

    • After incubation, the diameter of the zone of growth inhibition around each disk is measured and correlated with MIC values.

Clinical Trial for Uncomplicated UTI
  • Objective: To compare the clinical and bacteriological efficacy of this compound and Nitrofurantoin in treating uncomplicated UTIs.

  • Study Design: A prospective, randomized, single-blind, parallel-group study.

  • Patient Population: Adult patients with symptoms of and a positive urine culture for a UTI.

  • Intervention:

    • Group 1: this compound (e.g., 250 mg four times a day).

    • Group 2: Nitrofurantoin (e.g., 100 mg four times a day).

  • Duration of Treatment: 10 to 15 days.

  • Outcome Measures:

    • Primary: Bacteriological cure (negative urine culture post-treatment).

    • Secondary: Clinical cure (resolution of symptoms), incidence of adverse effects.

  • Follow-up: Post-treatment urine cultures and clinical assessments.

Visualized Pathways and Workflows

G cluster_this compound This compound Mechanism of Action This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Separation DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Leads to DNA_Replication->Cell_Division Blocked G cluster_nitrofurantoin Nitrofurantoin Mechanism of Action Nitrofurantoin Nitrofurantoin Bacterial_Flavoproteins Bacterial Flavoproteins (Nitroreductases) Nitrofurantoin->Bacterial_Flavoproteins Reduced by Reactive_Intermediates Reactive Intermediates Bacterial_Flavoproteins->Reactive_Intermediates Generates Ribosomal_Proteins Ribosomal Proteins Reactive_Intermediates->Ribosomal_Proteins Damages Bacterial_DNA Bacterial DNA Reactive_Intermediates->Bacterial_DNA Damages Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Damages Macromolecules Other Macromolecules Reactive_Intermediates->Macromolecules Damages G cluster_workflow Clinical Trial Workflow Start Patient with Suspected UTI Urine_Culture Baseline Urine Culture & Symptom Assessment Start->Urine_Culture Randomization Randomization Urine_Culture->Randomization Group_A This compound Treatment Randomization->Group_A Group A Group_B Nitrofurantoin Treatment Randomization->Group_B Group B Follow_Up Post-Treatment Follow-Up Group_A->Follow_Up Group_B->Follow_Up Analysis Data Analysis: Efficacy & Safety Follow_Up->Analysis

A Comparative Review of First-Generation Quinolone Toxicities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

First-generation quinolones, including nalidixic acid, cinoxacin, and oxolinic acid, represent the foundational class of synthetic antibacterial agents that paved the way for the development of the widely used fluoroquinolones. While their clinical use has largely been superseded by later generations, a retrospective comparative analysis of their toxicological profiles provides valuable insights for drug development, particularly in understanding the structural basis of quinolone-related adverse effects. This guide offers an objective comparison of the toxicities of these three first-generation compounds, supported by available experimental data.

Executive Summary

First-generation quinolones are primarily associated with adverse effects on the central nervous system (CNS) and gastrointestinal tract, with varying potentials for phototoxicity and genotoxicity. Nalidixic acid has been the most extensively studied, with evidence of neurotoxicity, phototoxicity, and, in animal models, carcinogenicity. This compound is generally reported to have a better-tolerated profile regarding CNS effects compared to nalidixic acid. Oxolinic acid, while demonstrating greater in vitro antibacterial potency, also exhibits notable CNS and gastrointestinal disturbances. This review summarizes the available quantitative and qualitative toxicity data for these three agents.

Comparative Toxicity Analysis

The toxicological profiles of nalidixic acid, this compound, and oxolinic acid are summarized below, with quantitative data presented in tabular format for ease of comparison.

Common Adverse Effects

Clinical studies have provided some comparative data on the incidence of common adverse effects associated with nalidixic acid and this compound. One study comparing the two for the treatment of urinary tract infections reported that side effects occurred in twice as many patients in the nalidixic acid group as in the this compound group.[1][2] Another comparative study found drug-related side-effects in 13 out of 31 patients treated with nalidixic acid and 11 out of 29 patients treated with this compound, with gastrointestinal and central nervous system disturbances being the most frequent.[3]

Table 1: Incidence of Common Adverse Effects of this compound

Adverse Effect CategoryIncidence (%)
Gastrointestinal (nausea, vomiting, diarrhea)~3
Nervous System (headache, dizziness, insomnia)~2
Hypersensitivity (rash, urticaria, pruritus)~3

Data compiled from available clinical trial information for this compound.[4]

Phototoxicity

Phototoxicity is a known adverse effect of quinolones. Experimental data from a study in Balb/c mice provides a quantitative comparison of the phototoxic potential of nalidixic acid with other quinolones.

Table 2: Comparative Phototoxicity of Nalidixic Acid

Quinolone50% Erythema-Inducing Dose (ED₅₀) (mg/kg)
Lomefloxacin19
Enoxacin102
Nalidixic Acid 143
Ofloxacin553
DR-3355619
Ciprofloxacin741

Lower ED₅₀ indicates higher phototoxic potential.

Genotoxicity

In vitro studies have been conducted to assess the genotoxic potential of first-generation quinolones. One study utilizing the in vitro alkaline single-cell gel electrophoresis (comet) assay found that at concentrations of 62.5-1000 µg/mL, nalidixic acid and oxolinic acid did not induce DNA damage in WTK-1 cells.[5] In contrast, some second-generation fluoroquinolones did show genotoxic potential in the same assay.[5] Another part of the same study using the in vitro micronucleus (MN) test on WTK-1 cells at concentrations of 15.63-125 µg/mL for 20 hours showed no significant increase in micronuclei for nalidixic acid.[5]

Table 3: Comparative Genotoxicity of First-Generation Quinolones (In Vitro)

QuinoloneComet Assay (DNA Damage)Micronucleus Test (Chromosome Aberrations)
Nalidixic Acid NegativeNegative
Oxolinic Acid NegativeNot Reported in this study
This compound Not Reported in this studyNot Reported in this study

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this review.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6] The formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test quinolone for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 500-600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the logarithm of the drug concentration.

Genotoxicity Assays

The in vitro micronucleus test is a genotoxicity assay that detects both clastogens (agents that cause structural chromosome breaks) and aneugens (agents that cause whole chromosome loss or gain).[9][10][11][12][13]

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei indicates chromosomal damage.

Protocol Outline:

  • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human lymphocytes, CHO cells) with at least three concentrations of the test quinolone, along with negative and positive controls.[9] The treatment duration is typically 3-24 hours.[9]

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.

  • Cell Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides and air-dry.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[9]

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control group. A dose-dependent increase in micronucleated cells indicates a positive genotoxic effect.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][14][15][16]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the nucleoid (the "comet head"). The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol Outline:

  • Cell Preparation and Embedding: Prepare a single-cell suspension from the test system and mix it with low-melting-point agarose. Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to facilitate the migration of broken DNA fragments.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: Examine the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using image analysis software.

Signaling Pathways of Toxicity

The toxicities of first-generation quinolones are believed to be mediated through several signaling pathways, primarily affecting the central nervous system and inducing cellular stress.

GABAergic Synapse Pathway and Neurotoxicity

A primary mechanism underlying the neurotoxicity of quinolones is their interaction with the GABAergic system.[17] Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated chloride ion channel, leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[18] Quinolones can act as antagonists at the GABA-A receptor, blocking the inhibitory effect of GABA and leading to CNS stimulation, which can manifest as insomnia, dizziness, and in severe cases, seizures.[17][19][20]

GABAergic_Synapse_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle Packaged GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_cleft->GABA_A_Receptor Binds to Quinolone First-Generation Quinolone Quinolone->GABA_A_Receptor Antagonizes Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens channel Inhibition_blocked Inhibition Blocked (Excitation) GABA_A_Receptor->Inhibition_blocked Leads to Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABAergic synapse pathway and the antagonistic effect of first-generation quinolones.

Oxidative Stress Pathway

Quinolones have been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[21] This can lead to damage to cellular components, including lipids, proteins, and DNA. While direct comparative studies on the oxidative stress potential of nalidixic acid, this compound, and oxolinic acid are limited, the general mechanism is thought to involve the generation of ROS, which can activate various stress-response signaling pathways.

Oxidative_Stress_Pathway Quinolone First-Generation Quinolone Mitochondria Mitochondria Quinolone->Mitochondria Interacts with ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Leads to Antioxidant_Defense Cellular Antioxidant Defense (e.g., GSH, SOD) ROS->Antioxidant_Defense Overwhelms Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage Causes Stress_Pathways Stress-activated Signaling Pathways (e.g., MAPK) Oxidative_Damage->Stress_Pathways Activates Apoptosis Apoptosis Stress_Pathways->Apoptosis Can lead to

Caption: General overview of the oxidative stress pathway induced by quinolones.

Mitochondrial Toxicity Pathway

Mitochondria are potential targets for quinolone-induced toxicity due to their bacterial origins. Quinolone-induced mitochondrial dysfunction can lead to a decrease in ATP production, an increase in ROS generation, and the initiation of apoptotic pathways. While specific comparative data for first-generation quinolones are scarce, it is hypothesized that they can interfere with mitochondrial DNA replication and respiratory chain function.

Mitochondrial_Toxicity_Pathway Quinolone First-Generation Quinolone Mitochondrion Mitochondrion Quinolone->Mitochondrion Enters mtDNA Mitochondrial DNA Replication Mitochondrion->mtDNA Inhibits ETC Electron Transport Chain (ETC) Mitochondrion->ETC Disrupts ATP_depletion ATP Depletion ETC->ATP_depletion Leads to ROS_increase Increased ROS Production ETC->ROS_increase Leads to MMP_loss Loss of Mitochondrial Membrane Potential ROS_increase->MMP_loss Contributes to Apoptosis Apoptosis MMP_loss->Apoptosis Initiates

Caption: Proposed pathway of mitochondrial toxicity induced by first-generation quinolones.

Conclusion

This comparative review highlights the key toxicities associated with the first-generation quinolones nalidixic acid, this compound, and oxolinic acid. While all three share a common spectrum of adverse effects, particularly neurotoxicity and gastrointestinal disturbances, the available data suggests potential differences in their potency and incidence. Nalidixic acid appears to have a higher propensity for adverse effects compared to this compound. The lack of direct, quantitative comparative studies for many toxicity endpoints underscores a significant data gap in the historical literature. A deeper understanding of the differential interactions of these foundational quinolones with key toxicity pathways, such as GABA-A receptor antagonism, oxidative stress induction, and mitochondrial function, would be invaluable for the rational design of safer and more effective antibacterial agents in the future. Further research employing modern toxicological assays is warranted to comprehensively delineate the comparative toxicity profiles of these pioneering antimicrobial drugs.

References

A Comparative Guide to Analytical Methods for Cinoxacin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation of three common analytical methods for the detection of Cinoxacin: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE).

Data Presentation: A Side-by-Side Comparison

The performance of each analytical method is summarized in the table below, offering a clear comparison of their key validation parameters.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Limit of Detection (LOD) 0.1 µgNot explicitly found for this compoundNot explicitly found for this compound (For Ciprofloxacin: 2.72 mg/L)
Limit of Quantification (LOQ) 1.41 ng/mLNot explicitly found for this compound (For Ciprofloxacin: 9.06 mg/L)Not explicitly found for this compound
Linearity Range Not explicitly found for this compound3.0-13.0 µg/mL[1]Not explicitly found for this compound
Precision (RSD%) Not explicitly found for this compound< 2.0%[1]Not explicitly found for this compound
Recovery > 90%[2]Not explicitly found for this compoundNot explicitly found for this compound

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in pharmaceutical dosage forms.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Absorbance Detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm i.d., 5 µm particle size)[2]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Citrate buffer (0.001 M), pH 4.5[2]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of citrate buffer (0.001 M, pH 4.5), methanol, and acetonitrile.[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 280 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation:

  • For tablets, weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specified amount of this compound and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the peak area for this compound.

  • Calculate the concentration of this compound in the samples using the calibration curve.

UV-Vis Spectrophotometry

This derivative spectrophotometric method is applicable for the determination of this compound in model solutions and tablets.[1]

Instrumentation:

  • UV-Vis Spectrophotometer with scanning capabilities

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Methanol (analytical grade)

  • This compound reference standard

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 3.0-13.0 µg/mL.[1]

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

    • Filter the solution and make appropriate dilutions with methanol to bring the concentration within the linear range.

  • Spectrophotometric Measurement:

    • Record the zero-order absorption spectra of the standard and sample solutions from 200 to 400 nm against methanol as a blank.

    • Generate the first, second, third, and fourth-order derivative spectra.

    • For quantification, use the "peak-zero" or "peak-peak" measurement techniques on the derivative spectra.

  • Calibration Curve: Plot the derivative absorbance values of the standard solutions against their respective concentrations to construct a calibration curve.

  • Quantification: Determine the concentration of this compound in the sample solutions from the calibration curve.

Capillary Electrophoresis (CE)

This general method can be applied for the qualitative and quantitative determination of a range of quinolones, including this compound, in pharmaceutical preparations.[3][4]

Instrumentation:

  • Capillary Electrophoresis system

  • Fused silica capillary (e.g., 75 µm i.d., 60 cm total length)[3][4]

  • UV detector

Reagents:

  • Phosphate buffer (pH 7.0, 125 mM)[3][4]

  • Sodium hydroxide (for capillary conditioning)

  • Water (deionized)

  • This compound reference standard

Electrophoretic Conditions:

  • Background Electrolyte (BGE): Phosphate buffer (pH 7.0, 125 mM)[3][4]

  • Applied Voltage: Typically in the range of 15-30 kV

  • Detection Wavelength: 214 nm[3][4]

  • Capillary Temperature: Ambient

  • Injection: Hydrodynamic or electrokinetic injection

Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the BGE.

  • Prepare working standards by diluting the stock solution with the BGE.

  • For pharmaceutical preparations, dissolve the sample in the BGE, sonicate if necessary, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the BGE to a suitable concentration.

Procedure:

  • Capillary Conditioning: Before the first use, and daily, rinse the capillary with 0.1 M NaOH, followed by deionized water, and finally with the BGE.

  • Analysis:

    • Rinse the capillary with the BGE between runs.

    • Inject the standard or sample solution.

    • Apply the separation voltage and record the electropherogram.

  • Identification and Quantification:

    • Identify this compound by its migration time compared to the standard.

    • Quantify by comparing the peak area of the sample to a calibration curve constructed from the standard solutions.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the described analytical methods for this compound detection.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation HPLC HPLC Method UV_Vis UV-Vis Method Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate Precision) HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness CE CE Method UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->Specificity UV_Vis->LOD_LOQ UV_Vis->Robustness CE->Linearity CE->Accuracy CE->Precision CE->Specificity CE->LOD_LOQ CE->Robustness Sample_Analysis Analyze Identical This compound Samples Data_Comparison Compare Quantitative Results (e.g., t-test, F-test) Sample_Analysis->Data_Comparison Quantitative Data Method_Selection Select Optimal Method Based on Performance & Application Data_Comparison->Method_Selection Statistical Analysis

Cross-validation workflow for this compound analytical methods.

References

A Comparative Guide to the Pharmacokinetics of Cinoxacin and Pefloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two quinolone antibiotics, Cinoxacin and Pefloxacin. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on experimental data.

Overview of Pharmacokinetic Properties

This compound, an earlier-generation quinolone, and Pefloxacin, a fluoroquinolone, exhibit distinct pharmacokinetic behaviors that influence their clinical utility. This compound is characterized by rapid oral absorption and primarily renal excretion, with a relatively short half-life in patients with normal renal function.[1][2] In contrast, Pefloxacin demonstrates excellent bioavailability, broader tissue distribution, and a longer elimination half-life, with metabolism playing a more significant role in its clearance.[3][4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for this compound and Pefloxacin, derived from studies in human subjects.

Table 1: Absorption and Distribution

ParameterThis compoundPefloxacin
Bioavailability Almost completely absorbed orally[6]~100%[5][7][8]
Time to Peak (Tmax) ~2 hours[6]~1 hour[4]
Peak Concentration (Cmax) ~15 µg/mL (500 mg dose)[2]~4.09 µg/mL (400 mg dose)[9]
Effect of Food Delays absorption, reduces Cmax by 30%, but does not alter total absorption[2][6]Not significantly affected
Protein Binding 60-80%[2][10][11]20-30%[5][12][13][14]

Table 2: Metabolism and Excretion

ParameterThis compoundPefloxacin
Metabolism Hepatic; 30-40% metabolized to inactive metabolites[2][11]Hepatic; primary metabolites are Norfloxacin and Pefloxacin N-oxide[4][14]
Elimination Half-life ~1.5 hours (normal renal function)[2]; up to 12.1 hours (renal impairment)[15]8.6 - 12.4 hours[3][4][5][13]
Route of Excretion Primarily renal[1]Renal and biliary; non-renal clearance is the major route[4][5]
Urinary Excretion (% unchanged) 50-60%[6][10]~8.6% (after 48h)[9]
Total Urinary Recovery ~97% (as unchanged drug and metabolites) within 24 hours[2]~59% (as unchanged drug and identified metabolites)[12][16]

Experimental Protocols

The determination of pharmacokinetic parameters for quinolone antibiotics like this compound and Pefloxacin typically follows a standardized clinical trial methodology.

Protocol: Single-Dose, Crossover Pharmacokinetic Study
  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a health screening to ensure normal renal and hepatic function.

  • Study Design: A randomized, open-label, crossover design is frequently employed. This involves administering a single oral dose of the drug (e.g., 400 mg or 500 mg) to each subject. After a washout period (typically at least 7 days), the same subjects receive the comparator drug.

  • Drug Administration: The drug is administered with a standardized volume of water after an overnight fast. Food and fluid intake are controlled post-administration.

  • Sample Collection:

    • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before dosing (0 hours) and at multiple intervals after dosing (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

    • Urine Sampling: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored frozen for analysis.

  • Analytical Method:

    • Concentrations of the parent drug and its major metabolites in plasma and urine are quantified using a validated high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) or fluorescence detection.[4][17] This ensures specificity and sensitivity for the analytes.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time data for each subject is analyzed using non-compartmental methods.

    • Key parameters calculated include:

      • Cmax (maximum plasma concentration) and Tmax (time to reach Cmax), obtained directly from the observed data.

      • AUC (Area Under the Curve): AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. AUC from time zero to infinity (AUC0-∞) is calculated as AUC0-t + (Clast/kel), where Clast is the last measurable concentration and kel is the elimination rate constant.

      • t1/2 (Elimination Half-life): Calculated as 0.693/kel.

      • CL/F (Apparent Total Body Clearance): Calculated as Dose/AUC0-∞.

      • CLr (Renal Clearance): Calculated as the total amount of unchanged drug excreted in urine divided by the plasma AUC.

Visualizations

Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the typical experimental workflow for a pharmacokinetic study and the metabolic relationship between the parent drugs and their metabolites.

G cluster_pre Pre-Study Phase cluster_study Study Conduct Phase cluster_drug1 Period 1 cluster_washout Washout Period cluster_drug2 Period 2 cluster_post Post-Study Phase P1 Subject Screening & Informed Consent P2 Randomization P1->P2 D1 Drug A Administration (e.g., this compound) P2->D1 S1 Serial Blood & Urine Sample Collection D1->S1 W 7-14 Days A1 Sample Analysis (HPLC) S1->A1 D2 Drug B Administration (e.g., Pefloxacin) S2 Serial Blood & Urine Sample Collection D2->S2 S2->A1 A2 Pharmacokinetic Parameter Calculation A1->A2 A3 Statistical Analysis & Reporting A2->A3

Caption: Crossover study workflow for pharmacokinetic comparison.

G cluster_this compound This compound Metabolism cluster_pefloxacin Pefloxacin Metabolism Cino This compound Cino_Met Inactive Metabolites Cino->Cino_Met ~30-40% Hepatic Metabolism Peflo Pefloxacin Norflox Norfloxacin (N-desmethyl) Peflo->Norflox N-demethylation Peflo_N_Oxide Pefloxacin N-oxide Peflo->Peflo_N_Oxide N-oxidation

References

A Comparative Analysis of Cinoxacin and Trimethoprim-Sulfamethoxazole for the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of cinoxacin and trimethoprim-sulfamethoxazole in the management of urinary tract infections (UTIs). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and mechanisms of action for these two antimicrobial agents. It is important to note that this compound is an older quinolone antibiotic that has been discontinued in many countries.[1][2]

Clinical Efficacy and Outcomes

Clinical trials comparing this compound and trimethoprim-sulfamethoxazole for the treatment of uncomplicated UTIs have demonstrated comparable efficacy in terms of curing the initial infection. However, a notable difference lies in the emergence of antibiotic resistance in the surrounding bacterial flora.

A randomized controlled trial involving 40 women with uncomplicated UTIs found that this compound was as effective as trimethoprim-sulfamethoxazole.[3][4] In this study, none of the 20 patients receiving this compound had bacteriuria during or 7 days after therapy, while one of the 20 patients (5%) in the trimethoprim-sulfamethoxazole group still had bacteriuria during therapy.[3][4] Reinfection rates within 30 days were also similar between the two groups.[3][4]

A key differentiating factor observed was the impact on the fecal and vaginal microflora. Patients treated with trimethoprim-sulfamethoxazole showed an emergence of resistant anal and vaginal Enterobacteriaceae, a phenomenon not observed in the this compound group.[3][4]

Data Presentation

The following tables summarize the quantitative data from a key comparative clinical trial.

Table 1: Comparison of Clinical Efficacy for Uncomplicated UTIs

MetricThis compoundTrimethoprim-Sulfamethoxazole
Dosage 500 mg twice daily160-800 mg twice daily
Duration 10 days10 days
Bacteriuria during therapy 0% (0 of 20 patients)5% (1 of 20 patients)
Infection-free 7 days post-therapy 100% (20 of 20 patients)95% (19 of 20 patients)
Reinfection within 30 days 13% (2 of 15 patients)20% (3 of 15 patients)
Adverse Reactions 10% (2 of 20 patients)10% (2 of 20 patients)
Data from a randomized controlled trial of 40 women with uncomplicated UTIs.[3][4]

Table 2: Impact on Anal and Vaginal Enterobacteriaceae Resistance

FloraThis compoundTrimethoprim-Sulfamethoxazole
Anal Enterobacteriaceae Maintained sensitivity3 patients presented with and 3 acquired resistant strains
Vaginal Enterobacteriaceae Maintained sensitivity2 patients acquired resistant strains
Data from a randomized controlled trial of 40 women with uncomplicated UTIs.[3][4]

Experimental Protocols

The primary comparative data is derived from a randomized clinical trial.

Study Design: A randomized, comparative study was conducted to evaluate the efficacy and safety of this compound versus trimethoprim-sulfamethoxazole in women with uncomplicated UTIs.[3][4]

Patient Population: The study enrolled forty women with uncomplicated urinary tract infections caused by susceptible organisms.[3][4]

Treatment Regimen: Patients were randomly assigned to one of two treatment groups:

  • This compound group: Received 500 mg of this compound orally twice daily for 10 days.[3][4]

  • Trimethoprim-Sulfamethoxazole group: Received 160-800 mg of trimethoprim-sulfamethoxazole orally twice daily for 10 days.[3][4]

Assessment:

  • Urine cultures were performed during and 7 days after the completion of therapy to assess for bacteriuria.[3][4]

  • Follow-up was conducted for 30 days to monitor for reinfection.[3][4]

  • Adverse reactions were recorded for both treatment groups.[3][4]

  • The susceptibility of anal and vaginal Enterobacteriaceae to the respective drugs was also evaluated.[3][4]

Visualizing the Comparison and Mechanisms

The following diagrams illustrate the experimental workflow of the comparative trial and the distinct mechanisms of action of this compound and trimethoprim-sulfamethoxazole.

cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (10 days) cluster_outcomes Outcome Assessment start 40 Women with Uncomplicated UTIs rand Random Assignment start->rand This compound This compound (500 mg twice daily) n=20 rand->this compound tmpsmx Trimethoprim-Sulfamethoxazole (160-800 mg twice daily) n=20 rand->tmpsmx outcome_cin During Therapy: 0% Bacteriuria 7 Days Post-Therapy: 100% Infection-Free 30-Day Follow-up: 13% Reinfection This compound->outcome_cin adverse_cin 10% Adverse Reactions This compound->adverse_cin outcome_tmp During Therapy: 5% Bacteriuria 7 Days Post-Therapy: 95% Infection-Free 30-Day Follow-up: 20% Reinfection tmpsmx->outcome_tmp adverse_tmp 10% Adverse Reactions tmpsmx->adverse_tmp

Caption: Experimental workflow of the comparative clinical trial.

G cluster_this compound This compound (Quinolone) cluster_tmpsmx Trimethoprim-Sulfamethoxazole cinoxacin_node This compound dna_gyrase DNA Gyrase (in bacteria) cinoxacin_node->dna_gyrase Inhibits dna_replication Inhibition of DNA Replication dna_gyrase->dna_replication bacterial_death_cin Bactericidal Effect dna_replication->bacterial_death_cin paba PABA dihydropteroate Dihydropteroate Synthase paba->dihydropteroate dihydrofolic Dihydrofolic Acid dihydropteroate->dihydrofolic dihydrofolate Dihydrofolate Reductase dihydrofolic->dihydrofolate tetrahydrofolic Tetrahydrofolic Acid dihydrofolate->tetrahydrofolic purine_synthesis Inhibition of Purine Synthesis tetrahydrofolic->purine_synthesis bacterial_death_tmp Bacteriostatic Effect purine_synthesis->bacterial_death_tmp sulfamethoxazole Sulfamethoxazole sulfamethoxazole->dihydropteroate Inhibits trimethoprim Trimethoprim trimethoprim->dihydrofolate Inhibits

Caption: Mechanism of action for this compound and Trimethoprim-Sulfamethoxazole.

Mechanisms of Action

This compound and trimethoprim-sulfamethoxazole employ distinct mechanisms to exert their antimicrobial effects.

This compound: As a quinolone antibiotic, this compound's primary target is bacterial DNA gyrase (a type II topoisomerase).[1] This enzyme is crucial for the process of DNA replication, transcription, and repair. By inhibiting DNA gyrase, this compound prevents the bacterial cell from replicating its DNA, ultimately leading to cell death. This mechanism of action is generally bactericidal.

Trimethoprim-Sulfamethoxazole: This combination agent acts sequentially to inhibit the bacterial synthesis of tetrahydrofolic acid, an essential cofactor in the production of purines and ultimately bacterial DNA.[5][6]

  • Sulfamethoxazole: Competitively inhibits the enzyme dihydropteroate synthase, which is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid.[5]

  • Trimethoprim: Inhibits the enzyme dihydrofolate reductase, which catalyzes the subsequent step of converting dihydrofolic acid to tetrahydrofolic acid.[5]

By blocking two consecutive steps in this vital metabolic pathway, the combination of trimethoprim and sulfamethoxazole is often synergistic and results in a bacteriostatic or, in some cases, bactericidal effect.[6]

Conclusion

Both this compound and trimethoprim-sulfamethoxazole have demonstrated efficacy in treating uncomplicated UTIs. A key advantage of this compound observed in comparative studies is the lower propensity for the development of resistance in the patient's native fecal and vaginal flora.[3][4] However, the clinical relevance of this compound is limited by its discontinuation in many regions. Trimethoprim-sulfamethoxazole remains a widely used agent, but its effectiveness can be compromised by local resistance patterns.[7][8] Therefore, the choice of antibiotic for UTIs should be guided by local susceptibility data and patient-specific factors.

References

Safety Operating Guide

Proper Disposal of Cinoxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cinoxacin, a quinolone antibiotic. Adherence to these guidelines is crucial to prevent environmental contamination and the potential development of antibiotic resistance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, contain the substance with an absorbent material and clean the area thoroughly.

Step-by-Step Disposal Procedures

This compound, as with other antibiotics, should be managed as chemical waste within a laboratory setting.[1] The primary goal is to prevent its release into the sewer system or regular trash, which can contribute to water pollution and the rise of antibiotic-resistant bacteria.[2][3]

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, unused, or expired this compound powder should be collected in a designated hazardous waste container. While not specifically classified as cytotoxic, it is prudent to handle all pure active pharmaceutical ingredients with a high degree of caution.

  • Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be placed in a separate, clearly labeled waste container for chemical waste.

  • Solutions: Aqueous solutions containing this compound should be collected in a designated liquid chemical waste container. Do not pour any antibiotic solutions down the drain.[1]

2. On-site Neutralization (for dilute solutions, if institutional policy permits):

3. Packaging and Labeling for Disposal:

  • Ensure all waste containers are securely sealed and clearly labeled with the contents, including the name "this compound" and the appropriate hazard warnings.

  • Follow your institution's specific guidelines for labeling chemical waste.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a licensed chemical waste management company to arrange for the pickup and disposal of the collected this compound waste.[4]

  • Professional disposal services will typically use high-temperature incineration to ensure the complete destruction of the antibiotic.[5]

Disposal Options Summary

Disposal MethodApplicability for this compoundKey Considerations
High-Temperature Incineration Preferred Method Ensures complete destruction of the active pharmaceutical ingredient. Handled by licensed waste management facilities.[5]
Engineered Landfill Not Recommended for Pure SubstanceMay be used for immobilized or encapsulated waste in some jurisdictions, but incineration is preferred for antibiotics.[4][5]
Sewer System Strictly Prohibited Contributes to environmental contamination and antibiotic resistance.[1]
Drug Take-Back Programs Primarily for Post-Consumer MedicationsWhile an excellent option for household pharmaceutical waste, laboratory-grade chemicals require handling through institutional chemical waste programs.[2][6][7][8][9]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow cluster_start Start cluster_type Waste Type cluster_action Action cluster_final Final Disposal start Identify this compound Waste pure_solid Pure Solid or Expired Powder start->pure_solid contaminated_solid Contaminated Solids (e.g., gloves, paper) start->contaminated_solid liquid_solution Aqueous Solution start->liquid_solution collect_solid Collect in Labeled Hazardous Waste Container pure_solid->collect_solid contaminated_solid->collect_solid collect_liquid Collect in Labeled Liquid Chemical Waste Container liquid_solution->collect_liquid contact_ehs Contact Institutional EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs incineration High-Temperature Incineration by Licensed Facility contact_ehs->incineration

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cinoxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of Cinoxacin, a synthetic antimicrobial agent. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide offers procedural, step-by-step instructions to address specific operational questions related to the safe use and disposal of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is mandatory. The following equipment must be utilized to minimize exposure and ensure safety.

Required Personal Protective Equipment:

Protection Type Specific Requirement Rationale
Eye and Face Protection Tightly sealing safety goggles and a face shield.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-impermeable gloves.Prevents skin contact and absorption.
Body Protection Protective clothing or a lab coat.[1]Shields skin from accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be necessary.[1]Protects against inhalation of dust or aerosols.

Safe Handling and Storage Protocols

Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.

Handling:

  • Avoid all contact with skin, eyes, and clothing.[1]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1]

  • Use the substance only in well-ventilated areas, preferably with local exhaust ventilation.[1]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

  • Contaminated clothing should be washed before reuse.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store in properly labeled containers.[1]

Emergency Procedures: A Step-by-Step Guide

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures:

Exposure Route Immediate Action
Eye Contact Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Keep the eye wide open while rinsing. If symptoms persist, seek medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation persists, call a physician.[1]
Inhalation Move the individual to fresh air. If breathing is irregular or has stopped, administer artificial respiration. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Spill Response:

In the case of a spill, a structured and calm response is necessary to contain the situation effectively.

This compound Spill Response Workflow

Disposal Plan: Ensuring Environmental Safety

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect solid waste in a designated, labeled, and sealed container for hazardous chemical waste.

  • Liquid Waste: Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal according to institutional guidelines.[2]

  • Contaminated Materials: All PPE and materials used to clean up spills should be placed in a sealed bag and disposed of as hazardous waste.

Never dispose of this compound or its solutions down the drain, as this can lead to the development of antibiotic-resistant bacteria in wastewater.[2]

Occupational Exposure Limits

As of the latest safety data sheets, no specific occupational exposure limits for this compound have been established by region-specific regulatory bodies.[1] Therefore, it is imperative to handle this compound with the utmost care, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.